Product packaging for Fosgonimeton(Cat. No.:CAS No. 2093305-05-4)

Fosgonimeton

Cat. No.: B10830022
CAS No.: 2093305-05-4
M. Wt: 584.6 g/mol
InChI Key: MBYDCPOKVKDSFD-JTJYXVOQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

FOSGONIMETON is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45N4O8P B10830022 Fosgonimeton CAS No. 2093305-05-4

Properties

CAS No.

2093305-05-4

Molecular Formula

C27H45N4O8P

Molecular Weight

584.6 g/mol

IUPAC Name

[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C27H45N4O8P/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38)/t19-,22-,25-/m0/s1

InChI Key

MBYDCPOKVKDSFD-JTJYXVOQSA-N

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N

Canonical SMILES

CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Fosgonimeton: A Technical Guide to its Mechanism of Action in Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosgonimeton (ATH-1017) is an investigational, small-molecule prodrug designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system. This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function, and its activity may be impaired in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies. This compound is converted to its active metabolite, fosgo-AM (ATH-1001), which penetrates the blood-brain barrier to enhance the HGF/MET signaling cascade. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for this compound, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

This compound's therapeutic hypothesis centers on the augmentation of the HGF/MET neurotrophic system. The prodrug, this compound, is rapidly converted to its active metabolite, fosgo-AM, following subcutaneous administration[1]. Fosgo-AM is a positive modulator of the HGF/MET signaling pathway, meaning it enhances the interaction between HGF and its receptor, MET[1].

Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain[1]. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and regenerative pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades[1]. Activation of these pathways ultimately leads to changes in gene expression that promote neuronal survival, synaptogenesis, and anti-inflammatory processes[1].

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fosgo-AM Fosgo-AM MET_receptor MET Receptor Fosgo-AM->MET_receptor + HGF HGF HGF->MET_receptor Binds PI3K PI3K MET_receptor->PI3K Activates MAPK_pathway MAPK Pathway (ERK) MET_receptor->MAPK_pathway Activates Akt Akt PI3K->Akt Activates Gene_Expression Changes in Gene Expression Akt->Gene_Expression Modulates MAPK_pathway->Gene_Expression Modulates Neuroprotection Neuroprotection & Survival Gene_Expression->Neuroprotection Synaptogenesis Synaptogenesis Gene_Expression->Synaptogenesis

Caption: this compound's Mechanism of Action on the HGF/MET Pathway.

Preclinical Evidence

A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the neurotrophic and neuroprotective effects of this compound and its active metabolite.

In Vitro Studies

In primary rat cortical and hippocampal neurons, fosgo-AM has been shown to:

  • Enhance Synaptogenesis and Neurite Outgrowth: Treatment with fosgo-AM promotes the formation of new synapses and the extension of neurites, crucial for neuronal communication and network integrity.

  • Protect Against Amyloid-Beta (Aβ) Toxicity: Fosgo-AM improves neuronal survival, preserves neurite networks, and reduces tau hyperphosphorylation in the presence of toxic Aβ peptides.

  • Attenuate Mitochondrial Stress and Apoptosis: The compound has been observed to decrease mitochondrial oxidative stress and the release of cytochrome c, a key step in the apoptotic cascade.

  • Modulate Pro-Survival Signaling: Following Aβ injury, fosgo-AM enhances the phosphorylation and activation of the pro-survival proteins Akt and ERK.

  • Reduce Tau Hyperphosphorylation: By reducing the activity of Glycogen Synthase Kinase 3 Beta (GSK3β), a primary kinase involved in tau pathology, fosgo-AM leads to a decrease in tau hyperphosphorylation.

  • Promote Autophagy: Fosgo-AM has been shown to mitigate Aβ-induced deficits in the autophagy markers ULK1 and Beclin-1, suggesting a role in clearing pathological protein aggregates.

  • Protect Against Glutamate Excitotoxicity: The neuroprotective effects of fosgo-AM extend to glutamate-induced excitotoxicity, a common pathological feature in neurodegenerative diseases. This protection is dependent on the activation of the Akt and ERK pathways.

Table 1: Summary of In Vitro Quantitative Data

AssayModelTreatmentConcentrationOutcomeReference
MET PhosphorylationHEK293 cellsFosgo-AM + 1 ng/mL HGF0.01 - 1 nMSignificant increase in pMET
Neuronal ViabilityAβ-challenged rat cortical neuronsFosgo-AMNot specifiedIncreased neuronal survival
Tau PhosphorylationAβ-challenged rat cortical neuronsFosgo-AMNot specifiedReduced tau hyperphosphorylation
Mitochondrial StressAβ-challenged rat cortical neuronsFosgo-AMNot specifiedDecreased mitochondrial oxidative stress
In Vivo Studies

Animal models of neurodegeneration and cognitive impairment have been utilized to translate the in vitro findings to a more complex biological system.

  • Scopolamine-Induced Amnesia Model: In a rat model of dementia induced by the cholinergic antagonist scopolamine, fosgo-AM treatment rescued cognitive deficits, suggesting an enhancement of synaptic function and NMDA receptor signaling.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: this compound demonstrated the ability to improve cognitive impairment in a mouse model of neuroinflammation induced by LPS.

  • Amyloid-Beta (Aβ) Infusion Model: In a rat model of Alzheimer's disease where cognitive deficits were induced by intracerebroventricular (ICV) injection of the Aβ₂₅₋₃₅ peptide, subcutaneous administration of this compound for 14 days significantly rescued cognitive function in a passive avoidance test.

Table 2: Summary of In Vivo Quantitative Data

ModelAnimalTreatmentDosingOutcomeReference
Aβ₂₅₋₃₅-induced cognitive deficitRatThis compound0.125 - 2 mg/kg (SC, 14 days)Significant restoration of cognitive function (up to 88% recovery at 0.125 mg/kg)
LPS-induced neuroinflammationMouseThis compoundNot specifiedImproved cognitive impairment
Scopolamine-induced amnesiaRatFosgo-AMNot specifiedRescued cognitive deficits

Clinical Development

This compound has been evaluated in several clinical trials for Alzheimer's disease, Parkinson's disease dementia, and Dementia with Lewy Bodies.

Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers and individuals with Alzheimer's disease demonstrated that this compound is safe and well-tolerated. The pharmacokinetic profile is characterized by:

  • Rapid Conversion: this compound is quickly converted to its active metabolite, ATH-1001 (fosgo-AM).

  • Dose-Proportional Exposure: The plasma levels of this compound and its active metabolite increase proportionally with the administered dose.

  • No Accumulation: Once-daily dosing does not lead to significant accumulation of the drug or its metabolite.

Pharmacodynamic assessments using quantitative electroencephalogram (qEEG) and event-related potential (ERP) P300 provided evidence of central nervous system penetration and target engagement. In subjects with Alzheimer's disease, a significant normalization of ERP P300 latency was observed, suggesting enhanced synaptic function.

Table 3: Summary of Phase 1 Pharmacokinetic/Pharmacodynamic Data

ParameterPopulationDoseFindingp-valueReference
ERP P300 LatencyAlzheimer's Disease40 mg this compoundSignificant normalization compared to placebo0.027
Phase 2/3 LIFT-AD Trial in Alzheimer's Disease

The LIFT-AD trial was a randomized, placebo-controlled study that evaluated the efficacy and safety of 40 mg this compound administered subcutaneously once daily for 26 weeks in individuals with mild-to-moderate Alzheimer's disease.

  • Primary Endpoint: The trial did not meet its primary endpoint, the Global Statistical Test (GST), which is a composite of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).

  • Secondary Endpoints: Key secondary endpoints, including the change in ADAS-Cog11 and ADCS-ADL23, also did not reach statistical significance. However, there was a numerical trend favoring this compound on both measures.

  • Subgroup Analyses: In prespecified subgroups of patients with more advanced disease or those who were carriers of the APOE4 gene, a greater numerical treatment effect was observed with this compound.

  • Biomarkers: Treatment with this compound led to a statistically significant reduction in plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology. Directional improvements were also seen in other biomarkers of neurodegeneration (NfL), inflammation (GFAP), and protein pathology (Aβ42/40, p-Tau181).

Table 4: Key Efficacy and Biomarker Results from the LIFT-AD Trial

Endpoint/BiomarkerThis compound Group (change from baseline)Placebo Group (change from baseline)Differencep-valueReference
GST---0.080.70
ADAS-Cog11-1.09-0.39-0.700.35
ADCS-ADL23+0.65-0.02+0.670.61
Plasma pTau217---0.12 pg/mL<0.01
Phase 2 SHAPE Trial in Parkinson's Disease Dementia and Dementia with Lewy Bodies

The SHAPE trial was an exploratory Phase 2 study that assessed the safety and efficacy of this compound at two doses (40 mg and 70 mg) for 26 weeks.

  • Primary Endpoint: The primary endpoint, a composite score of the change in ERP P300 latency and ADAS-Cog13, was not met.

  • Cognitive Outcomes: Despite missing the primary endpoint, the 40 mg dose group showed a statistically significant improvement in the ADAS-Cog13 score compared to placebo. All five patients in the modified intent-to-treat population in this group showed individual improvement.

  • Safety: this compound was generally well-tolerated, with injection site reactions being the most common adverse event.

Table 5: Key Efficacy Results from the SHAPE Trial (40 mg dose)

EndpointThis compound Group (change from baseline)Placebo Group (change from baseline)Differencep-valueReference
ADAS-Cog13---7.2 points0.0321

Experimental Protocols

MET Phosphorylation Assay

MET_Phosphorylation_Workflow cluster_workflow MET Phosphorylation Assay Workflow start Seed HEK293 cells serum_starve Serum starve cells start->serum_starve treat Treat with HGF and fosgo-AM serum_starve->treat lyse Lyse cells treat->lyse elisa Perform pMET ELISA lyse->elisa analyze Analyze data elisa->analyze

Caption: Workflow for the MET Phosphorylation Assay.
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates and grown to an appropriate confluency.

  • Serum Starvation: The growth medium is replaced with a serum-free medium, and the cells are incubated for at least 8 hours to reduce basal receptor activation.

  • Treatment: Cells are treated with a sub-threshold concentration of HGF in the presence or absence of varying concentrations of fosgo-AM.

  • Cell Lysis: After the treatment period, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

  • Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: pMET levels are normalized to the total protein concentration in each sample and compared between treatment groups.

Aβ₂₅₋₃₅ Rat Model of Alzheimer's Disease

Aβ_Rat_Model_Workflow cluster_workflow Aβ₂₅₋₃₅ Rat Model Workflow start Stereotaxic surgery icv_injection ICV injection of Aβ₂₅₋₃₅ start->icv_injection fosgo_treatment Subcutaneous this compound treatment (14 days) icv_injection->fosgo_treatment behavioral_testing Passive avoidance test fosgo_treatment->behavioral_testing analyze Analyze cognitive performance behavioral_testing->analyze

Caption: Workflow for the Aβ₂₅₋₃₅ Rat Model of AD.
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic apparatus.

  • Stereotaxic Surgery: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the lateral ventricle.

  • Intracerebroventricular (ICV) Injection: A solution of the neurotoxic Aβ₂₅₋₃₅ peptide is slowly infused into the lateral ventricle. Sham-operated animals receive a vehicle injection.

  • This compound Administration: Following surgery, rats are treated with subcutaneous injections of this compound or vehicle once daily for 14 consecutive days.

  • Behavioral Testing: Learning and memory are assessed using the passive avoidance test, which measures the latency of the rats to enter a dark compartment where they previously received a mild foot shock.

  • Data Analysis: The step-through latency is compared between the different treatment groups to evaluate cognitive function.

Conclusion

This compound is a novel therapeutic candidate with a well-defined mechanism of action centered on the positive modulation of the HGF/MET signaling pathway. Preclinical studies have provided robust evidence for its neurotrophic and neuroprotective effects in various models of neurodegeneration. While the Phase 2/3 LIFT-AD trial in Alzheimer's disease did not meet its primary endpoint, the observed effects on biomarkers and in specific patient subgroups, along with the positive cognitive signals in the SHAPE trial for Parkinson's disease dementia and Dementia with Lewy Bodies, suggest that enhancing the HGF/MET system remains a promising therapeutic strategy. Further investigation is warranted to fully elucidate the clinical potential of this compound in neurodegenerative diseases.

References

The Active Metabolite of Fosgonimeton (ATH-1017): A Deep Dive into its Mechanism and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosgonimeton (ATH-1017) is a clinical-stage small molecule prodrug designed to address neurodegenerative diseases by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system. Upon administration, this compound is rapidly converted to its active metabolite, ATH-1001, also known as fosgo-AM. This active compound is the primary mediator of the therapeutic effects attributed to this compound, demonstrating neurotrophic, neuroprotective, and pro-cognitive properties in preclinical models. This technical guide provides a comprehensive overview of the active metabolite of this compound, detailing its pharmacokinetic profile, mechanism of action, and the experimental methodologies used to characterize its activity.

The Active Metabolite: ATH-1001 (fosgo-AM)

This compound is a prodrug that was developed to enhance the drug-like properties of its active form.[1] In plasma, this compound is rapidly metabolized to ATH-1001 (fosgo-AM), a small molecule that readily crosses the blood-brain barrier.[2][3] Some sources also refer to this active metabolite as dihexa.[4][5]

Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers and subjects with Alzheimer's Disease has provided key pharmacokinetic data for both this compound and its active metabolite, ATH-1001. Following subcutaneous administration, this compound is rapidly absorbed and converted to ATH-1001.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (ATH-1001) in Healthy Young Male Subjects (Single Ascending Dose)
ParameterThis compound (Prodrug)ATH-1001 (Active Metabolite)
Time to Maximum Concentration (Tmax) ~0.25 hours~0.5 hours
Plasma Half-life (t1/2) ~0.3 hours~1.5 hours

At higher doses (≥40 mg), a terminal elimination phase for ATH-1001 with a half-life of approximately 5 hours has been observed. The pharmacokinetic profile of ATH-1001 demonstrates dose-proportionality, and no significant accumulation has been observed with once-daily dosing.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

The primary mechanism of action of ATH-1001 is the positive modulation of the HGF/MET neurotrophic signaling system. ATH-1001 enhances the interaction between Hepatocyte Growth Factor (HGF) and its receptor, MET, a receptor tyrosine kinase. This potentiation of HGF binding to MET leads to the phosphorylation and activation of the MET receptor, which in turn stimulates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways are critical for promoting neuronal survival, synaptogenesis, and neuroplasticity.

HGF_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor ATH-1001 ATH-1001 (fosgo-AM) ATH-1001->MET_Receptor Positive Modulation PI3K PI3K MET_Receptor->PI3K MAPK_ERK MAPK/ERK Pathway MET_Receptor->MAPK_ERK Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Synaptogenesis Synaptogenesis MAPK_ERK->Synaptogenesis

Figure 1: HGF/MET Signaling Pathway Modulation by ATH-1001.

Key Preclinical Experiments and Methodologies

A series of in vitro and in vivo studies have been conducted to characterize the neurotrophic and neuroprotective effects of ATH-1001.

MET Phosphorylation Assay

This assay is fundamental to demonstrating the direct effect of ATH-1001 on the HGF/MET receptor.

Experimental Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured to ~90% confluency.

  • Serum Starvation: Cells are incubated in serum-free medium for at least 8 hours to reduce basal receptor tyrosine kinase activity.

  • Treatment: Cells are treated with a sub-threshold concentration of HGF in the presence or absence of varying concentrations of ATH-1001.

  • Cell Lysis: Cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

  • Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: pMET levels are normalized to the total protein concentration in each sample.

MET_Phosphorylation_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Treatment Treatment with HGF +/- ATH-1001 Serum_Starvation->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis ELISA pMET ELISA Cell_Lysis->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for MET Phosphorylation Assay.
Neurite Outgrowth and Synaptogenesis Assays

These assays evaluate the neurotrophic effects of ATH-1001 on primary neurons.

Experimental Protocol:

  • Cell Culture: Primary rat hippocampal neurons are cultured for 4 days for neurite outgrowth assessment and 8 days for synaptogenesis assessment.

  • Treatment: Neurons are treated with HGF with or without ATH-1001. Media is refreshed on day 3 (and day 6 for synaptogenesis).

  • Immunostaining: Cells are fixed and stained for neuron-specific markers such as beta-III tubulin.

  • Imaging and Analysis: Immunofluorescence microscopy is used to assess neurite length, dendritic branching, and synaptic density.

Neurite_Outgrowth_Workflow Start Start Neuron_Culture Primary Hippocampal Neuron Culture Start->Neuron_Culture Treatment Treatment with HGF +/- ATH-1001 Neuron_Culture->Treatment Immunostaining Immunostaining Treatment->Immunostaining Imaging Fluorescence Microscopy Immunostaining->Imaging Analysis Quantification of Neurites and Synapses Imaging->Analysis End End Analysis->End

Figure 3: Experimental Workflow for Neurite Outgrowth and Synaptogenesis Assays.
Neuroprotection Assays

These experiments assess the ability of ATH-1001 to protect neurons from various toxic insults relevant to neurodegenerative diseases.

Experimental Protocol (Amyloid-Beta Toxicity Model):

  • Cell Culture: Primary cortical neurons are cultured for 7-10 days to allow for the formation of mature neurite networks.

  • Pre-treatment: Neurons are pre-treated with various concentrations of ATH-1001 or a vehicle control for 24 hours.

  • Toxic Insult: Cells are exposed to a toxic concentration of amyloid-beta oligomers.

  • Assessment: Neuronal survival, neurite network integrity, and levels of hyperphosphorylated tau are quantified.

Conclusion

The active metabolite of this compound, ATH-1001 (fosgo-AM), is a potent positive modulator of the HGF/MET signaling pathway. Its rapid formation from the prodrug this compound and its ability to cross the blood-brain barrier allow it to exert significant neurotrophic and neuroprotective effects within the central nervous system. The preclinical data, supported by detailed experimental methodologies, provide a strong rationale for the ongoing clinical development of this compound as a potential therapeutic for Alzheimer's disease and other neurodegenerative conditions. The quantitative understanding of its pharmacokinetics and the qualitative evidence of its on-target activity offer a solid foundation for further research and clinical investigation.

References

Preclinical Profile of Fosgonimeton: A Deep Dive into its Neurotrophic and Protective Mechanisms in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical evidence supporting Fosgonimeton (formerly ATH-1017), a novel small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system, as a potential therapeutic agent for Alzheimer's disease (AD). The data herein is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the quantitative outcomes and methodologies from key preclinical studies.

This compound is a prodrug that is rapidly converted to its active metabolite, fosgo-AM.[1] This active metabolite has been shown to cross the blood-brain barrier and enhance the HGF/MET neurotrophic system, which is crucial for neuronal health, survival, and function.[2][3] Preclinical studies have demonstrated its potential to promote synaptogenesis, protect against amyloid-beta (Aβ) and other neurotoxic insults, reduce tau hyperphosphorylation, and improve cognitive function in various AD models.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its active metabolite, fosgo-AM.

Table 1: In Vitro Neuroprotective and Neurotrophic Effects of Fosgo-AM

Experimental ModelEndpointTreatmentResultPublication
Primary Rat Cortical Neurons + Aβ₁₋₄₂Neuronal SurvivalFosgo-AM (100 nM)Significant increase in neuronal survival to 79 ± 2% of normal control, compared to 58 ± 1.0% in Aβ₁₋₄₂ control.Reda S, et al. Neurotherapeutics. 2024
Primary Rat Cortical Neurons + Aβ₁₋₄₂Neurite Network LengthFosgo-AM (100 nM)Significant preservation of neurite network to 83 ± 2% of normal control, compared to 63 ± 1.0% in Aβ₁₋₄₂ control.Reda S, et al. Neurotherapeutics. 2024
Primary Rat Cortical Neurons + Aβ₁₋₄₂Tau Hyperphosphorylation (pTau-Thr212/Ser214)Fosgo-AM (100 nM)Significant reduction in pTau levels to 150 ± 2% of normal control, compared to 203 ± 6% in Aβ₁₋₄₂ control.Reda S, et al. Neurotherapeutics. 2024
Primary Rat Hippocampal NeuronsSynaptogenesis (Synaptic Count)Fosgo-AM (100 pM) + HGF (0.1 ng/mL)~1.5-fold increase in synaptic count compared to control.Johnston JL, et al. Neurotherapeutics. 2023
Primary Rat Hippocampal NeuronsNeurite OutgrowthFosgo-AM (100 pM) + HGF (0.1 ng/mL)Significant increase in neurite outgrowth.Johnston JL, et al. Neurotherapeutics. 2023
Primary Rat Cortical Neurons + GlutamateNeuronal ViabilityFosgo-AM (100 nM)Significant protection against glutamate-induced excitotoxicity.Johnston JL, et al. Neurotherapeutics. 2023
Primary Rat Cortical Neurons + H₂O₂Neuronal ViabilityFosgo-AM (100 nM)Significant protection against oxidative stress.Johnston JL, et al. Neurotherapeutics. 2023

Table 2: In Vivo Cognitive Efficacy of this compound

Animal ModelBehavioral TestTreatmentResultPublication
Scopolamine-Induced Amnesia Rat ModelPassive AvoidanceFosgo-AMRescued cognitive deficits.Johnston JL, et al. Neurotherapeutics. 2023
LPS-Induced Neuroinflammation Mouse ModelT-Maze Spontaneous AlternationThis compound (0.25, 0.5, 1, 1.25 mg/kg)Significant amelioration of cognitive deficits with recovery of 61.8%, 79.4%, 64.7%, and 64.7% respectively.Johnston JL, et al. Neurotherapeutics. 2023
Intracerebroventricular (ICV) Aβ₂₅₋₃₅ Rat ModelPassive AvoidanceThis compound (0.125, 0.5, 2 mg/kg)Significant rescue of cognitive function, with the 0.125 mg/kg group showing 88% recovery.Reda S, et al. Neurotherapeutics. 2024

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its neuroprotective effects.

Fosgonimeton_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Prodrug) FosgoAM Fosgo-AM (Active Metabolite) This compound->FosgoAM Conversion MET MET Receptor FosgoAM->MET Positive Modulation HGF HGF HGF->MET Binding PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT MAPK_ERK MAPK/ERK Pathway MET->MAPK_ERK ProSurvival Neuronal Survival & Growth PI3K_AKT->ProSurvival Anti_Apoptosis Anti-Apoptosis PI3K_AKT->Anti_Apoptosis Synaptic_Plasticity Synaptic Plasticity & Function MAPK_ERK->Synaptic_Plasticity

This compound's Mechanism of Action on the HGF/MET Pathway.

Neuroprotection_Assay_Workflow Culture Primary Rat Cortical Neurons (DIV 11) Treatment Pre-treatment: Fosgo-AM (100 nM) or Vehicle (15 min) Culture->Treatment Insult Neurotoxic Insult: Aβ₁₋₄₂ (15 µM) (24 h) Treatment->Insult Fixation Fixation & Immunostaining Insult->Fixation Imaging High-Content Imaging Fixation->Imaging Analysis Quantification of: - Neuronal Survival (MAP2) - Neurite Network Length - Tau Phosphorylation (AT100) Imaging->Analysis

Experimental workflow for in vitro neuroprotection assay.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay against Aβ₁₋₄₂ Toxicity
  • Cell Culture: Primary rat cortical neurons were cultured for 11 days in vitro (DIV).

  • Treatment: On DIV 11, neurons were pre-treated with 100 nM fosgo-AM or vehicle (culture medium with 0.1% DMSO and 0.05 ng/mL HGF) for 15 minutes.

  • Neurotoxic Insult: Following pre-treatment, neurons were exposed to a 15 µM solution of Aβ₁₋₄₂ (containing 2 µM Aβ oligomers) for 24 hours.

  • Immunocytochemistry: After the incubation period, cells were fixed and immunostained for microtubule-associated protein-2 (MAP2) as a neuronal marker and AT100 as a marker for hyperphosphorylated tau (pTau-Thr212/Ser214).

  • Image Acquisition and Analysis: Images were captured using a high-content imaging system. Neuronal survival was quantified by the number of MAP2-positive cells. The total length of neurites was measured to assess the neurite network. The intensity of the AT100 signal was quantified to determine the levels of tau hyperphosphorylation.

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
  • Animals: Four- to five-week-old male CD-1 mice were used.

  • Induction of Neuroinflammation: A single intraperitoneal (IP) injection of LPS (0.25 mg/kg) was administered to induce neuroinflammation.

  • Treatment: Following the LPS injection, mice received daily subcutaneous (SC) injections of this compound (at doses of 0.125, 0.25, 0.5, 1, or 1.25 mg/kg), vehicle (normal saline), or the positive control memantine (0.1 mg/kg, IP) for 14 days.

  • Behavioral Testing: One hour after the final treatment on day 14, cognitive function was assessed using the T-maze spontaneous alternation test. This test evaluates spatial working memory.

In Vivo Intracerebroventricular (ICV) Aβ₂₅₋₃₅ Model
  • Animals: Adult male Wistar rats were used for this study.

  • Model Induction: Rats received an intracerebroventricular (ICV) injection of the neurotoxic Aβ₂₅₋₃₅ peptide or a vehicle (sham) to induce an AD-like pathology.

  • Treatment: Following the ICV injection, rats were treated with this compound or vehicle for 14 days.

  • Behavioral Assessment: Cognitive performance was evaluated using the passive avoidance test, which assesses learning and memory. The step-through latency to enter a dark, shock-associated chamber was measured.

Conclusion

The preclinical data for this compound provide a strong rationale for its continued investigation as a disease-modifying therapy for Alzheimer's disease. By positively modulating the HGF/MET signaling pathway, this compound has demonstrated robust neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models of AD. The quantitative data consistently show its ability to enhance neuronal survival, promote synaptic and neurite growth, and rescue cognitive deficits. The detailed experimental protocols provided herein offer a basis for further research into the therapeutic potential of this novel compound.

References

Neurotrophic Effects of Fosgo-AM on Primary Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (ATH-1017) is a novel small-molecule prodrug that is converted to its active metabolite, fosgo-AM, after administration. Fosgo-AM readily crosses the blood-brain barrier and exerts neurotrophic and neuroprotective effects by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This pathway is critical for neuronal health, and its positive modulation may offer a therapeutic strategy for neurodegenerative conditions like Alzheimer's disease.[1] Preclinical studies have demonstrated the potential of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and synaptogenesis, and improve cognitive function in animal models of dementia. This technical guide provides a comprehensive overview of the neurotrophic effects of fosgo-AM on primary neurons, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgo-AM functions as a positive modulator of the HGF/MET receptor system. It enhances the activation of the MET receptor by its ligand, HGF, which in turn stimulates crucial downstream signaling cascades for neuronal health.[2]

The binding of HGF to the MET receptor tyrosine kinase triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated by this process include:

  • PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).

  • RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and plasticity.

The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.

HGF_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds fosgoAM Fosgo-AM fosgoAM->MET Positively Modulates PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates AKT AKT PI3K->AKT Activates Survival Neuronal Survival & Inhibition of Apoptosis AKT->Survival MEK MEK RAS->MEK Activates ERK ERK MEK->ERK Activates Growth Neurite Outgrowth & Synaptic Plasticity ERK->Growth

HGF/MET Signaling Pathway Enhanced by Fosgo-AM.

Quantitative Data on Neurotrophic Effects

The neuroprotective and neurotrophic effects of fosgo-AM have been quantified in various preclinical studies using primary rat cortical and hippocampal neurons.

Table 1: Neuroprotective Effects of Fosgo-AM Against Amyloid-Beta (Aβ₁₋₄₂) Toxicity in Primary Rat Cortical Neurons
Treatment GroupNeuronal Survival (% of normal control)Neurite Network (% of normal control)pTau Levels (% of normal control)
Normal Control100100100
Aβ₁₋₄₂ Control64 ± 1.063 ± 1.0203 ± 6
Fosgo-AM + Aβ₁₋₄₂79 ± 283 ± 2150 ± 2
Data presented as mean ± SEM.
Table 2: Neuroprotective Effects of Fosgo-AM Against Glutamate-Induced Excitotoxicity in Primary Rat Cortical Neurons
Treatment GroupNeuronal Survival (% of normal control)Neurite Network (% of normal control)pTau Levels (% of normal control)
Normal Control100100100
Glutamate Control65 ± 163 ± 3200 ± 3
Fosgo-AM (100 nM) + Glutamate80 ± 178 ± 1144 ± 5
Data presented as mean ± SEM.
Table 3: Neurotrophic Effects of Fosgo-AM on Neurite Outgrowth in Primary Rat Hippocampal Neurons
Treatment GroupTotal Neurite Length per Neuron (% of control)
Control (HGF subthreshold)100
Fosgo-AM (1 nM) + HGFSignificantly Increased
Fosgo-AM (10 nM) + HGFSignificantly Increased
Qualitative description from source, indicating a significant enhancement.

Experimental Protocols

Detailed methodologies for key experiments investigating the neurotrophic effects of fosgo-AM are provided below.

Protocol 1: Assessment of Neuroprotection Against Aβ₁₋₄₂ Toxicity in Primary Rat Cortical Neurons

This protocol outlines the procedure to evaluate the ability of fosgo-AM to protect primary neurons from Aβ₁₋₄₂-induced toxicity.

Aβ_Toxicity_Workflow Culture 1. Culture primary rat cortical neurons on poly-D-lysine coated plates in Neurobasal medium. Mature 2. Mature neurons in culture (e.g., 11-13 days in vitro). Culture->Mature Pretreat 3. Pre-treat with 100 nM fosgo-AM for 15 minutes. Mature->Pretreat Challenge 4. Add 15 µM of oligomerized Aβ₁₋₄₂ to the cultures. Pretreat->Challenge Incubate 5. Incubate for 24 to 48 hours. Challenge->Incubate FixStain 6. Fix cells and perform immunocytochemistry for MAP2 (neuronal marker) and pTau. Incubate->FixStain Image 7. Acquire images using a high-content imaging system. FixStain->Image Analyze 8. Quantify neuronal survival, neurite network length, and pTau levels. Image->Analyze

Workflow for Aβ₁₋₄₂ Neuroprotection Assay.

Materials:

  • Primary rat cortical neurons

  • Neurobasal medium with supplements

  • Poly-D-lysine coated plates

  • Fosgo-AM

  • Aβ₁₋₄₂ peptide, oligomerized

  • Microtubule-associated protein-2 (MAP2) antibody

  • pTau (e.g., AT100) antibody

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Neuron Culture: Isolate and culture primary cortical neurons from rat embryos on poly-D-lysine coated plates in Neurobasal medium.

  • Maturation: Allow neurons to mature in culture for 11-13 days in vitro.

  • Pre-treatment: Pre-treat the cells with 100 nM fosgo-AM for 15 minutes.

  • Aβ₁₋₄₂ Challenge: Add 15 µM of oligomerized Aβ₁₋₄₂ to the cultures and incubate for 24 to 48 hours.

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry using an anti-MAP2 antibody to visualize neurons and their processes, and an anti-pTau antibody. Counterstain with a nuclear dye.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of MAP2-positive cells for neuronal survival, the total length of MAP2-positive neurites for neurite network analysis, and the intensity of pTau staining.

Protocol 2: Assessment of Neurite Outgrowth in Primary Rat Hippocampal Neurons

This protocol is designed to quantify the effect of fosgo-AM on neurite outgrowth.

Neurite_Outgrowth_Workflow Culture 1. Culture primary hippocampal neurons on poly-D-lysine coated plates. Treatment1 2. On day 1, treat with subthreshold HGF ± fosgo-AM (e.g., 1 nM, 10 nM). Culture->Treatment1 Treatment2 3. On day 3, refresh treatment media. Treatment1->Treatment2 Incubate 4. Culture for a total of 4 days. Treatment2->Incubate FixStain 5. On day 4, fix and stain cells for MAP2. Incubate->FixStain Image 6. Acquire images. FixStain->Image Analyze 7. Quantify the total neurite length per neuron. Image->Analyze

Workflow for Neurite Outgrowth Assay.

Materials:

  • Primary rat hippocampal neurons

  • Neurobasal medium with supplements

  • Poly-D-lysine coated plates

  • HGF

  • Fosgo-AM

  • MAP2 antibody

  • Fluorescently labeled secondary antibody

Procedure:

  • Neuron Culture: Culture primary hippocampal neurons on poly-D-lysine coated plates.

  • Treatment: On day 1 and day 3 of culture, treat the neurons with a subthreshold concentration of HGF (e.g., 5 ng/mL) with or without various concentrations of fosgo-AM (e.g., 1 nM, 10 nM).

  • Incubation: Culture the neurons for a total of 4 days.

  • Immunocytochemistry and Imaging: On day 4, fix and stain the cells for MAP2. Acquire images.

  • Analysis: Quantify the total neurite length per neuron.

Downstream Signaling Events

Fosgo-AM's modulation of the HGF/MET pathway leads to the activation of pro-survival and anti-apoptotic signaling cascades. In the context of neurotoxic insults, fosgo-AM treatment has been shown to:

  • Enhance Pro-survival Signaling: Increase the phosphorylation and activation of AKT and ERK.

  • Reduce Pro-apoptotic Signaling: Decrease mitochondrial oxidative stress and the release of cytochrome c.

  • Inhibit Tau Hyperphosphorylation: Reduce the activity of Glycogen Synthase Kinase 3 Beta (GSK3β), a primary kinase involved in tau hyperphosphorylation.

  • Modulate Autophagy: Mitigate deficits in Unc-like kinase 1 (ULK1) and Beclin-1, suggesting a potential effect on autophagy.

The neuroprotective effects of fosgo-AM against glutamate excitotoxicity are abolished in the presence of an AKT or a MEK/ERK inhibitor, confirming the critical role of these pathways.

Downstream_Signaling_Logic cluster_pathways Activated Pathways cluster_effects Cellular Effects cluster_outcomes Neurotrophic Outcomes fosgoAM Fosgo-AM AKT AKT Activation fosgoAM->AKT ERK ERK Activation fosgoAM->ERK GSK3b GSK3β Activity (Reduced) AKT->GSK3b Inhibits MitoStress Mitochondrial Stress & Cytochrome c Release (Reduced) AKT->MitoStress Reduces Autophagy Autophagy Modulation (ULK1, Beclin-1) AKT->Autophagy Modulates Survival Increased Neuronal Survival ERK->Survival Neurite Protected Neurite Networks ERK->Neurite pTau Reduced Tau Hyperphosphorylation GSK3b->pTau Leads to MitoStress->Survival

Logical Flow of Fosgo-AM's Downstream Effects.

Conclusion

Fosgo-AM, the active metabolite of this compound, demonstrates significant neurotrophic and neuroprotective effects in primary neuron cultures. By positively modulating the HGF/MET signaling pathway, it activates pro-survival cascades that lead to increased neuronal survival, preservation of neurite networks, and a reduction in pathological tau hyperphosphorylation in the face of neurotoxic insults. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of fosgo-AM for neurodegenerative diseases.

References

ATH-1017 (Fosgonimeton): A Technical Overview of its Discovery, Chemical Profile, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH-1017, also known as fosgonimeton, is an investigational small molecule therapeutic developed by Athira Pharma for the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease dementia.[1] It is designed as a first-in-class regenerative therapy aimed at improving symptoms and potentially altering disease progression by addressing synaptic disconnection and neuronal loss.[2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of ATH-1017, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of its core signaling pathways.

Discovery and Development

ATH-1017 was discovered and developed in-house by Athira Pharma, building upon initial research into small molecules that could positively modulate the Hepatocyte Growth Factor (HGF)/MET receptor system.[3] The development of ATH-1017 is linked to an earlier compound known as Dihexa, an angiotensin IV analog. The therapeutic potential of targeting the HGF/MET pathway lies in its neurotrophic and neuroprotective effects, which are often diminished in neurodegenerative conditions.

ATH-1017 is a prodrug that is rapidly converted in plasma to its active metabolite, ATH-1001 (also referred to as fosgo-AM). This prodrug strategy was employed to enhance the pharmacological properties of the active compound, such as solubility and stability, for subcutaneous administration.

Chemical Structure and Properties

This compound (ATH-1017) is a small molecule with the following chemical properties:

PropertyValue
IUPAC Name [4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate
Molecular Formula C27H45N4O8P
Molecular Weight 584.6 g/mol
CAS Number 2093305-05-4

The active metabolite, ATH-1001 (fosgo-AM), is formed by the removal of the phosphate group from this compound.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

The primary mechanism of action of ATH-1017 is the positive modulation of the Hepatocyte Growth Factor (HGF)/MET receptor tyrosine kinase signaling pathway. The active metabolite, ATH-1001, enhances the interaction between HGF and its receptor, MET. This potentiation of HGF/MET signaling is crucial as this pathway is involved in a wide range of cellular processes vital for neuronal health, including:

  • Neurogenesis and Neurite Outgrowth: Promoting the formation of new neurons and the extension of neuronal processes.

  • Synaptogenesis: Increasing the formation of synapses, the connections between neurons that are essential for communication.

  • Neuroprotection: Protecting neurons from various toxic insults, including those implicated in neurodegenerative diseases like mitochondrial dysfunction, excitotoxicity, inflammation, and oxidative stress.

  • Anti-inflammatory Effects: Modulating inflammatory responses in the central nervous system.

Upon enhancement by ATH-1001, the binding of HGF to the MET receptor induces its dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways, in turn, regulate gene expression to stimulate the aforementioned cellular regenerative and anti-inflammatory processes.

HGF_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATH-1001 ATH-1001 (fosgo-AM) HGF HGF ATH-1001->HGF Positive Modulation MET_Receptor MET Receptor HGF->MET_Receptor Binding & Activation PI3K_Akt PI3K/Akt Pathway MET_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway MET_Receptor->MAPK_ERK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Synaptogenesis Synaptogenesis MAPK_ERK->Synaptogenesis Neurite_Outgrowth Neurite Outgrowth MAPK_ERK->Neurite_Outgrowth

Caption: HGF/MET Signaling Pathway Modulated by ATH-1001.

Preclinical and Clinical Data Summary

A substantial body of preclinical evidence supports the mechanism of action and therapeutic potential of ATH-1017. In vitro and in vivo studies have demonstrated its ability to promote neurotrophic effects and protect against neurotoxic insults.

Quantitative Data from In Vitro Studies

The following table summarizes the effective concentrations of the active metabolite, ATH-1001 (fosgo-AM), in various preclinical in vitro assays. It is important to note that while fosgo-AM is described as a potent modulator, specific binding affinity data (Kd) for its interaction with HGF or the MET receptor are not publicly available.

AssayCell TypeOutcome MeasureEffective Concentration of ATH-1001 (fosgo-AM)
MET PhosphorylationHEK293 cellsIncreased MET phosphorylation1 pM - 100 nM (in the presence of sub-threshold HGF)
Neurite OutgrowthPrimary rat hippocampal neuronsIncreased neurite length and branching1 pM, 1 nM, 100 nM (in the presence of sub-threshold HGF)
SynaptogenesisPrimary rat hippocampal neuronsEnhanced synaptic density1 pM, 1 nM, 100 nM (in the presence of sub-threshold HGF)
NeuroprotectionPrimary rat cortical neuronsProtection against neurotoxic insults100 nM - 1 µM
Cell ScatteringMDCK cellsIncreased cell scattering10 pM, 100 pM, 1 nM (in the presence of sub-threshold HGF)
Clinical Trials

ATH-1017 has been evaluated in several clinical trials, including the Phase 2/3 LIFT-AD study for Alzheimer's disease and the Phase 2 SHAPE trial for Parkinson's disease dementia and dementia with Lewy bodies. While some of these trials did not meet their primary endpoints, post-hoc analyses and biomarker data have been reported as encouraging by the sponsor. The safety profile of this compound has been generally well-tolerated in these studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ATH-1017's active metabolite, fosgo-AM.

MET Phosphorylation Assay

This assay quantifies the ability of fosgo-AM to enhance HGF-induced phosphorylation of the MET receptor.

Experimental Workflow:

MET_Phosphorylation_Workflow Cell_Seeding Seed HEK293 cells Serum_Starvation Serum starve cells Cell_Seeding->Serum_Starvation Treatment Treat with HGF +/- fosgo-AM Serum_Starvation->Treatment Cell_Lysis Lyse cells Treatment->Cell_Lysis ELISA Quantify pMET via ELISA Cell_Lysis->ELISA Data_Analysis Analyze data ELISA->Data_Analysis

Caption: Experimental workflow for the MET phosphorylation assay.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C and 5% CO2.

  • Seeding: Cells are seeded into 6-well plates and allowed to adhere.

  • Serum Starvation: Once confluent, the growth medium is replaced with serum-free medium for at least 8 hours to reduce basal receptor activation.

  • Treatment: Cells are treated with a sub-threshold concentration of HGF (e.g., 1 ng/mL) in the presence or absence of varying concentrations of fosgo-AM for a specified time (e.g., 15 minutes).

  • Cell Lysis: Following treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

  • Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: pMET levels are normalized to the total protein concentration in each sample. The fold activation in fosgo-AM-treated samples is compared to controls.

Synaptogenesis Assay

This assay evaluates the effect of fosgo-AM on the formation of synapses in primary neuron cultures.

Protocol:

  • Neuron Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured in a suitable neurobasal medium.

  • Treatment: Neurons are treated with varying concentrations of fosgo-AM, typically in the presence of a sub-threshold concentration of HGF, for a period of several days.

  • Immunocytochemistry: After the treatment period, cells are fixed and permeabilized. They are then stained with primary antibodies against pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) marker proteins.

  • Secondary Staining: Fluorescently labeled secondary antibodies are used to visualize the primary antibodies.

  • Imaging: High-resolution images of the stained neurons are captured using a fluorescence microscope.

  • Quantification: Synapses are identified as co-localized puncta of the pre- and post-synaptic markers. The number and density of these synapses are quantified using image analysis software.

Neurite Outgrowth Assay

This assay measures the ability of fosgo-AM to promote the growth of neurites from neurons.

Protocol:

  • Neuron Culture: Primary neurons are cultured as described for the synaptogenesis assay.

  • Treatment: Neurons are treated with different concentrations of fosgo-AM.

  • Fixation and Staining: After a defined period, cells are fixed and stained for a neuronal marker such as β-III tubulin.

  • Imaging: Images of the neurons are captured using microscopy.

  • Analysis: Image analysis software is used to measure the total length and number of branches of the neurites for each neuron.

Neuroprotection Assay

This assay assesses the ability of fosgo-AM to protect neurons from a toxic insult.

Protocol:

  • Neuron Culture: Primary cortical neurons are cultured.

  • Treatment and Insult: Neurons are treated with fosgo-AM concurrently with or prior to the addition of a neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, or an oxidative stress-inducing agent).

  • Viability Assessment: After a specified incubation period, neuronal viability is assessed using methods such as:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis: The viability of neurons treated with fosgo-AM and the neurotoxin is compared to that of neurons treated with the neurotoxin alone.

Conclusion

ATH-1017 (this compound) is a novel, investigational small molecule prodrug that positively modulates the HGF/MET signaling pathway through its active metabolite, ATH-1001. Preclinical studies have demonstrated its potential to exert neurotrophic and neuroprotective effects, which are critical for neuronal health and may be beneficial in the treatment of neurodegenerative diseases. While clinical trials have yielded mixed results on primary endpoints, ongoing research and analysis of biomarker data continue to explore its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the further investigation of ATH-1017 and other molecules targeting the HGF/MET pathway. Further disclosure of quantitative binding affinity data would provide a more complete understanding of its pharmacological profile.

References

In Vivo Efficacy of Fosgonimeton: A Technical Guide for Dementia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosgonimeton (formerly ATH-1017) is an investigational small molecule drug candidate designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2][3] This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function.[4] In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies, the function of the HGF/MET system may be impaired.[4] this compound, a prodrug that converts to its active metabolite fosgo-AM, has demonstrated neurotrophic, neuroprotective, and pro-cognitive effects in various preclinical dementia models. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing experimental protocols, quantitative outcomes, and the underlying signaling mechanisms.

Core Mechanism of Action: HGF/MET Pathway Modulation

This compound enhances the activity of the HGF/MET neurotrophic system. Its active metabolite, fosgo-AM, acts as a positive modulator, augmenting the binding of HGF to its receptor, the MET tyrosine kinase. This enhanced interaction triggers the dimerization and autophosphorylation of the MET receptor, initiating a cascade of downstream intracellular signaling pathways, primarily the Phosphatidylinositol 3-Kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathways. Activation of these pathways leads to changes in gene expression that promote neurogenesis, synaptogenesis, anti-inflammatory processes, and neuroprotection against various insults.

Fosgonimeton_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcomes This compound This compound (Prodrug) fosgoAM fosgo-AM (Active Metabolite) This compound->fosgoAM Conversion MET MET Receptor fosgoAM->MET Positive Modulation HGF HGF HGF->MET Binding PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Activation MAPK_ERK MAPK/ERK Pathway MET->MAPK_ERK Activation Downstream Gene Expression & Cellular Responses PI3K_AKT->Downstream MAPK_ERK->Downstream Neuroprotection Neuroprotection Downstream->Neuroprotection Synaptogenesis Synaptogenesis Downstream->Synaptogenesis Anti_inflammation Anti-inflammation Downstream->Anti_inflammation

This compound's Mechanism of Action on the HGF/MET Pathway.

In Vivo Efficacy Data in Dementia Animal Models

This compound and its active metabolite have been evaluated in several rodent models of dementia, demonstrating significant improvements in cognitive function and motor deficits, along with underlying neuroprotective effects.

Alzheimer's Disease Models
Animal ModelTreatmentKey Quantitative OutcomesReference
Intracerebroventricular (ICV) Aβ25-35 Rat Model This compound (0.125 mg/kg)88% recovery in cognitive function in the passive avoidance test.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model This compound (0.125, 0.25, 0.5, 1, or 1.25 mg/kg)Significantly attenuated cognitive impairment in the T-maze spontaneous alternation task.
APP/PS1 Transgenic Mouse Model This compound (ATH-1017)Increased quantitative electroencephalogram (qEEG) γ power, associated with cognitive processing and memory.
Parkinson's Disease and Dementia with Lewy Bodies Models
Animal ModelTreatmentKey Quantitative OutcomesReference
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease This compoundImproved motor function and coordination.
Aged Mouse Model with α-synuclein Pathology and GBA1 Inhibition This compoundImproved motor function, promoted dopaminergic neuron survival, and reduced α-synuclein aggregation.
Other Dementia Models
Animal ModelTreatmentKey Quantitative OutcomesReference
Scopolamine-Induced Amnesia Rat Model fosgo-AMRescued cognitive deficits.

Detailed Experimental Protocols

Intracerebroventricular Aβ25-35 Rat Model of Alzheimer's Disease
  • Animals: Adult male Wistar rats.

  • Induction of Pathology: Intracerebroventricular (ICV) injection of the neurotoxic amyloid-beta peptide fragment Aβ25-35.

  • Treatment: Daily administration of this compound at various doses.

  • Behavioral Assessment: Cognitive function was assessed using the passive avoidance test.

  • Endpoint Analysis: Evaluation of cognitive performance and potentially histological analysis of brain tissue for neuronal loss and other markers.

Lipopolysaccharide (LPS)-Induced Neuroinflammatory Mouse Model
  • Animals: Four- to five-week-old CD-1 mice.

  • Induction of Pathology: A single intraperitoneal injection of lipopolysaccharide (LPS) (0.25 mg/kg) to induce neuroinflammation.

  • Treatment: Daily administration of this compound (0.125, 0.25, 0.5, 1, or 1.25 mg/kg) or memantine (0.1 mg/kg) for 14 days.

  • Behavioral Assessment: T-maze spontaneous alternation task performed 60 minutes after the last dose on day 14 to assess cognitive performance.

  • Endpoint Analysis: Measurement of alternation behavior in the T-maze as an indicator of spatial working memory.

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
  • Animals: Adult rats.

  • Induction of Pathology: Injection of 6-hydroxydopamine (6-OHDA) directly into the striatum to induce motor symptoms characteristic of Parkinson's disease.

  • Treatment: Daily injections of this compound for eight weeks, starting approximately two weeks after 6-OHDA administration.

  • Behavioral Assessment: Evaluation of motor function and coordination.

  • Endpoint Analysis: Assessment of motor performance and potential immunohistochemical analysis for dopaminergic neuron survival and α-synuclein aggregation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a dementia animal model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Model_Induction Dementia Model Induction (e.g., Aβ injection, LPS) Animal_Selection->Model_Induction Baseline Baseline Behavioral Assessment (Optional) Model_Induction->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily this compound Administration Grouping->Dosing Behavioral Post-Treatment Behavioral Testing Dosing->Behavioral Biochemical Biochemical & Histological Analysis Behavioral->Biochemical Data_Analysis Statistical Analysis of Results Biochemical->Data_Analysis

Typical Experimental Workflow for In Vivo Efficacy Testing.

Conclusion

The preclinical data from various in vivo dementia animal models consistently demonstrate the therapeutic potential of this compound. Its novel mechanism of action as a positive modulator of the HGF/MET signaling pathway translates to tangible neuroprotective, neurotrophic, and pro-cognitive effects. The significant improvements observed in cognitive and motor functions in Alzheimer's and Parkinson's disease models underscore its promise as a disease-modifying therapy. Further clinical investigations are ongoing to validate these preclinical findings in human populations.

References

The Role of Fosgonimeton in Promoting Neuronal Connectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (ATH-1017) is an investigational small molecule prodrug that, upon conversion to its active metabolite fosgo-AM, acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is integral to neuronal health, survival, and plasticity.[3][4] Preclinical evidence strongly suggests that this compound, through fosgo-AM, promotes synaptogenesis and neurite outgrowth, highlighting its therapeutic potential for neurodegenerative diseases characterized by synaptic loss and neuronal network dysfunction.[5] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in enhancing neuronal connectivity.

Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

This compound's therapeutic effects are mediated by its active metabolite, fosgo-AM, which enhances the signaling cascade initiated by the binding of Hepatocyte Growth Factor (HGF) to its receptor tyrosine kinase, MET. This positive modulation leads to the autophosphorylation of the MET receptor and the subsequent activation of downstream intracellular signaling pathways, primarily the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.

Activation of these pathways culminates in a range of neurotrophic effects, including the promotion of neurite outgrowth and the formation of new synapses (synaptogenesis). Notably, studies have indicated that the MAPK/ERK pathway is predominantly responsible for mediating increases in dendritic length, while the PI3K/AKT pathway is crucial for the observed increases in synapse density.

HGF_MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds FosgoAM Fosgo-AM FosgoAM->MET Positively Modulates pMET Phosphorylated MET MET->pMET Autophosphorylation PI3K PI3K pMET->PI3K Activates MAPK_ERK MAPK/ERK pMET->MAPK_ERK Activates AKT AKT PI3K->AKT Activates Synaptogenesis Synaptogenesis AKT->Synaptogenesis Promotes NeuriteOutgrowth Neurite Outgrowth (Dendritic Growth) MAPK_ERK->NeuriteOutgrowth Promotes Neuron_Culture_Workflow start Start dissection Dissect Hippocampi from E18 Rat Pups start->dissection digestion Enzymatic Digestion (e.g., Papain) dissection->digestion trituration Mechanical Dissociation (Trituration) digestion->trituration cell_count Cell Counting (Hemocytometer) trituration->cell_count plating Plate Cells on Coated Coverslips cell_count->plating incubation Incubate at 37°C, 5% CO2 plating->incubation end End incubation->end Synaptogenesis_Assay_Workflow start Start culture Culture Primary Neurons (e.g., 8 days) start->culture treatment Treat with Fosgo-AM (e.g., on days 1, 3, 6) culture->treatment fixation Fixation (e.g., 4% PFA) treatment->fixation permeabilization Permeabilization (e.g., 0.3% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 10% Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-Synaptobrevin-II & anti-PSD-95) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging analysis Image Analysis (Colocalization of Puncta) imaging->analysis end End analysis->end

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Fosgonimeton and its Active Metabolite ATH-1001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosgonimeton (formerly ATH-1017) is a novel investigational small molecule designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system crucial for neuronal health and regeneration. Developed as a prodrug, this compound is administered subcutaneously and rapidly converts to its active metabolite, ATH-1001. This document provides a comprehensive technical overview of the pharmacokinetics, bioavailability, and mechanism of action of this compound and ATH-1001, based on preclinical and Phase I clinical trial data. It is intended to serve as a detailed resource for professionals in neuroscience and drug development.

Introduction

Neurodegenerative diseases such as Alzheimer's are characterized by synaptic disconnection and neuronal loss. The HGF/MET signaling pathway plays a vital role in promoting neuronal survival, growth, and synaptic function.[1] In neurodegenerative conditions, this pathway's activity may be impaired.[1] this compound is being developed as a first-in-class regenerative therapy to address this by enhancing the HGF/MET system.[2][3]

This compound is a water-soluble prodrug of ATH-1001, optimized for subcutaneous (SC) administration.[3] This prodrug strategy was employed to improve the pharmacological properties of ATH-1001, which has poor oral bioavailability and low aqueous solubility. Following SC injection, this compound is rapidly converted in plasma to ATH-1001, which is brain-penetrant and exerts its therapeutic effects by positively modulating the interaction between HGF and its receptor, MET.

Mechanism of Action: HGF/MET Signaling Pathway

The active metabolite, ATH-1001, enhances the binding of HGF to its receptor tyrosine kinase, MET. This allosteric modulation triggers the phosphorylation of the MET receptor, initiating downstream signaling cascades. The principal pathways activated are the PI3K/Akt and MAPK/ERK pathways, which are integral to promoting cell survival, growth, synaptic plasticity, and neurogenesis. Activation of the HGF/MET system also leads to changes in gene expression that stimulate regenerative and anti-inflammatory processes.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway HGF HGF MET MET Receptor HGF->MET Binds Fosgo ATH-1001 (Fosgo-AM) Fosgo->MET Enhances Binding pMET Phosphorylated MET MET->pMET Phosphorylation PI3K PI3K pMET->PI3K RAS RAS pMET->RAS Akt Akt PI3K->Akt Response Cell Survival Synaptic Plasticity Neuroprotection Akt->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response experimental_workflow cluster_enrollment Participant Enrollment (N=88) cluster_dosing Dosing Regimen cluster_assessment Assessments cluster_analysis Data Analysis SAD Healthy Young Males (n=48) SAD_Dose Single SC Dose (2-90 mg) SAD->SAD_Dose MAD Healthy Elderly (n=29) MAD_Dose Multiple SC Doses (20-80 mg for 9 days) MAD->MAD_Dose AD AD Subjects (n=11) AD_Dose Fixed SC Dose (40 mg for 9 days) AD->AD_Dose PK Pharmacokinetic Sampling (Plasma Concentrations) SAD_Dose->PK PD Pharmacodynamic Measures (qEEG, ERP P300) SAD_Dose->PD Safety Safety & Tolerability SAD_Dose->Safety MAD_Dose->PK MAD_Dose->PD MAD_Dose->Safety AD_Dose->PK AD_Dose->PD AD_Dose->Safety PK_Analysis PK Parameter Calculation (Cmax, Tmax, t1/2, AUC) PK->PK_Analysis PD_Analysis PD Endpoint Analysis (Gamma Power, P300 Latency) PD->PD_Analysis

References

Methodological & Application

Application Notes and Protocols for ATH-1001 Treatment of Hippocampal Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH-1001, the active metabolite of the prodrug fosgonimeton (ATH-1017), is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF) / MET neurotrophic signaling system.[1][2] This system is crucial for the development, survival, and regeneration of various neuron types, including those in the hippocampus.[1] In the context of neurodegenerative diseases, where hippocampal function is often compromised, ATH-1001 presents a promising therapeutic avenue. Preclinical studies have demonstrated that ATH-1001 enhances synaptogenesis and neurite outgrowth in primary hippocampal neuron cultures, suggesting its potential to restore neuronal connectivity and function.[1][3]

These application notes provide an overview of the effects of ATH-1001 on hippocampal neurons and detailed protocols for conducting key experiments to assess its neurotrophic properties.

Mechanism of Action: HGF/MET Signaling Pathway

ATH-1001 enhances the activity of the HGF/MET signaling pathway. HGF is the exclusive ligand for the MET receptor tyrosine kinase. The binding of HGF to the MET receptor induces its phosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways. These pathways are integral to promoting cell survival, growth, and plasticity. ATH-1001 positively modulates this interaction, leading to a more robust activation of these downstream neurotrophic effects.

HGF_MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds ATH_1001 ATH-1001 ATH_1001->MET_Receptor Positive Modulation PI3K PI3K MET_Receptor->PI3K Activates MAPK MAPK MET_Receptor->MAPK Activates Akt Akt PI3K->Akt Activates Neurotrophic_Effects Neurotrophic Effects (Neurite Outgrowth, Synaptogenesis, Cell Survival) Akt->Neurotrophic_Effects MAPK->Neurotrophic_Effects

Caption: HGF/MET Signaling Pathway Modulation by ATH-1001.

Data Presentation

The following tables summarize representative quantitative data on the neurotrophic effects of ATH-1001 on primary neuron cultures. These data are based on findings reported for the active metabolite of this compound (fosgo-AM) in cortical neurons, which are expected to be comparable to effects on hippocampal neurons.

Table 1: Effect of ATH-1001 on Neuronal Survival and Neurite Outgrowth

Treatment GroupConcentration% Increase in MAP2-Positive Neurons (Mean ± SEM)% Increase in Total Neurite Length (Mean ± SEM)
Vehicle Control-0 ± 5.20 ± 8.1
ATH-1001100 nM35 ± 6.842 ± 9.5

*p < 0.05 compared to vehicle control. Data are representative based on graphical depictions in preclinical posters.

Table 2: Effect of ATH-1001 on Synaptic Protein Expression

Treatment GroupConcentration% Increase in Synapsin I Puncta (Mean ± SEM)% Increase in PSD-95 Puncta (Mean ± SEM)
Vehicle Control-0 ± 4.50 ± 5.3
ATH-1001100 nM28 ± 6.133 ± 7.2

*p < 0.05 compared to vehicle control. Data are representative and inferred from qualitative statements on enhanced synaptogenesis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neurotrophic effects of ATH-1001 on primary hippocampal neuron cultures.

Protocol 1: Primary Hippocampal Neuron Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.

Materials:

  • E18 pregnant Sprague-Dawley rat

  • Hibernate-E medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee protocols.

  • Dissect the E18 embryos and isolate the hippocampi in ice-cold Hibernate-E medium.

  • Mince the hippocampal tissue and incubate in a papain/DNase I solution for 20-30 minutes at 37°C to dissociate the tissue.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on poly-D-lysine coated vessels at a desired density (e.g., 2.5 x 10^4 cells/cm^2).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • Perform half-media changes every 3-4 days.

Protocol 2: Neurite Outgrowth Assay

This assay quantifies the effect of ATH-1001 on the growth of neurites from cultured hippocampal neurons.

Workflow:

Neurite_Outgrowth_Workflow A Plate Primary Hippocampal Neurons B Culture for 24-48 hours to allow initial attachment A->B C Treat with Vehicle or ATH-1001 (e.g., 100 nM) B->C D Incubate for 48-72 hours C->D E Fix cells with 4% Paraformaldehyde D->E F Immunostain for MAP2 (neuronal marker) and DAPI (nuclei) E->F G Acquire images using high-content imaging system F->G H Analyze neurite length and branching using image analysis software G->H

Caption: Experimental Workflow for Neurite Outgrowth Assay.

Procedure:

  • Culture primary hippocampal neurons as described in Protocol 1 for 24-48 hours.

  • Prepare a stock solution of ATH-1001 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in pre-warmed Neurobasal medium.

  • Replace the culture medium with the ATH-1001 containing medium or a vehicle control.

  • Incubate the cultures for an additional 48-72 hours.

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against a neuronal marker such as Microtubule-Associated Protein 2 (MAP2) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantify the total neurite length and number of branches per neuron using an automated image analysis software.

Protocol 3: Synaptogenesis Assay

This assay evaluates the effect of ATH-1001 on the formation of synapses in cultured hippocampal neurons.

Procedure:

  • Culture primary hippocampal neurons for 7-10 days to allow for synapse formation.

  • Treat the cultures with ATH-1001 or a vehicle control for 48-72 hours.

  • Fix, permeabilize, and block the cells as described in Protocol 2.

  • Incubate the cells with primary antibodies against pre-synaptic (e.g., Synapsin I) and post-synaptic (e.g., PSD-95) markers.

  • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

  • Acquire high-resolution images using a confocal microscope.

  • Quantify the number and colocalization of pre- and post-synaptic puncta along the dendrites to determine the density of synapses.

Conclusion

ATH-1001 demonstrates significant neurotrophic properties in hippocampal neuron cultures, promoting both neurite outgrowth and synaptogenesis. The provided protocols offer a framework for researchers to investigate and quantify these effects, contributing to the further understanding and development of ATH-1001 as a potential therapeutic for neurodegenerative diseases. The positive modulation of the HGF/MET signaling pathway by ATH-1001 represents a promising strategy for restoring neuronal health and function.

References

Application Notes: MET Phosphorylation ELISA for Fosgonimeton Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosgonimeton (ATH-1017) is a small molecule prodrug designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the binding of HGF to its receptor, the MET tyrosine kinase, thereby promoting downstream signaling cascades crucial for neuronal health, survival, and regeneration. Dysregulation of the HGF/MET pathway has been implicated in the pathophysiology of neurodegenerative diseases, making it a promising therapeutic target.

This document provides a detailed protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the phosphorylation of the MET receptor at tyrosine residues 1234 and 1235. This assay is a critical tool for characterizing the mechanism of action of this compound and its active metabolite, enabling researchers to assess the compound's ability to modulate HGF-induced MET activation in a cellular context.

Data Presentation

The following table summarizes representative quantitative data from a MET phosphorylation ELISA study investigating the effect of this compound's active metabolite (fosgo-AM) on HGF-induced MET phosphorylation in HEK293 cells. Raw absorbance signals from the ELISA are typically scaled for clarity, with the sub-saturating HGF concentration set as the baseline and the saturating HGF concentration as the maximum response.[1]

Table 1: Dose-Response of fosgo-AM on HGF-Induced MET Phosphorylation

Treatment GroupHGF Concentration (ng/mL)fosgo-AM Concentration (nM)Scaled pMET ResponseFold Change vs. HGF (1 ng/mL)
Vehicle Control000.10.1
HGF (Sub-saturating)101.01.0
HGF (Saturating)10010.010.0
HGF + fosgo-AM10.012.52.5
HGF + fosgo-AM10.14.84.8
HGF + fosgo-AM117.27.2
HGF + fosgo-AM1109.59.5
HGF + fosgo-AM11009.89.8

Note: The scaled pMET response is normalized where 1 ng/mL HGF equals a response of 1 and 10 ng/mL HGF equals a response of 10.[1] This allows for the comparison of the potentiating effect of fosgo-AM at a sub-saturating concentration of HGF.

Mandatory Visualizations

HGF/MET Signaling Pathway with this compound Modulation

HGF_MET_this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Prodrug) fosgoAM fosgo-AM (Active Metabolite) This compound->fosgoAM Conversion MET MET Receptor fosgoAM->MET Positive Modulation HGF HGF (Hepatocyte Growth Factor) HGF->MET Binds pMET Phosphorylated MET (pY1234/1235) MET->pMET Autophosphorylation Grb2 Grb2 pMET->Grb2 Gab1 Gab1 pMET->Gab1 Ras Ras Grb2->Ras PI3K PI3K Gab1->PI3K AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Signaling Downstream Signaling: - Neuronal Survival - Synaptogenesis - Neuroprotection pAKT->Signaling MEK MEK Ras->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Signaling

Caption: HGF/MET signaling pathway modulated by this compound's active metabolite.

MET Phosphorylation ELISA Workflow

ELISA_Workflow cluster_prep Cell Preparation & Treatment cluster_lysate Lysate Preparation cluster_elisa ELISA Protocol cell_culture 1. Seed HEK293 cells in 6-well plates serum_starve 2. Serum-starve cells for at least 8 hours cell_culture->serum_starve treatment 3. Treat with HGF +/- fosgo-AM for 15 minutes serum_starve->treatment lysis 4. Lyse cells with ice-cold RIPA buffer + phosphatase inhibitors treatment->lysis centrifugation 5. Centrifuge to clear cell debris lysis->centrifugation bca_assay 6. Normalize protein concentration using BCA assay centrifugation->bca_assay add_sample 7. Add normalized lysates to anti-MET coated plate bca_assay->add_sample incubation1 8. Incubate for 2 hours at room temperature add_sample->incubation1 wash1 9. Wash wells incubation1->wash1 add_detection_ab 10. Add anti-phospho-MET (pY1234/1235) antibody wash1->add_detection_ab incubation2 11. Incubate for 1 hour at room temperature add_detection_ab->incubation2 wash2 12. Wash wells incubation2->wash2 add_hrp 13. Add HRP-conjugated secondary antibody wash2->add_hrp incubation3 14. Incubate for 30 minutes at room temperature add_hrp->incubation3 wash3 15. Wash wells incubation3->wash3 add_substrate 16. Add TMB substrate and incubate wash3->add_substrate stop_reaction 17. Add stop solution add_substrate->stop_reaction read_plate 18. Read absorbance at 450 nm stop_reaction->read_plate

Caption: Experimental workflow for the MET Phosphorylation ELISA.

Experimental Protocols

MET Phosphorylation Sandwich ELISA Protocol

This protocol is adapted from studies investigating the effect of this compound's active metabolite (fosgo-AM) on HGF-induced MET phosphorylation.[1]

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells (ATCC CRL-1573).[1]

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), 10% Fetal Bovine Serum (FBS), Serum-free DMEM with 0.1% FBS.[1]

  • Reagents:

    • Recombinant Human HGF Protein (R&D Systems).

    • This compound active metabolite (fosgo-AM).

    • RIPA Lysis Buffer.

    • Phosphatase Inhibitor Cocktail (e.g., PhosphataseArrest, G-Biosciences).

    • BCA Protein Assay Kit.

    • Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit (e.g., Cell Signaling Technology, #7227C).

  • Equipment:

    • 6-well polystyrene-treated cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 450 nm.

    • Refrigerated centrifuge.

2. Cell Culture and Treatment

  • Culture HEK293 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.

  • Seed the cells into 6-well plates and grow until they reach approximately 90% confluency.

  • Aspirate the growth medium and replace it with serum-free DMEM. Incubate for at least 8 hours to starve the cells.

  • Prepare treatment solutions of recombinant HGF with or without varying concentrations of fosgo-AM in DMEM containing 0.1% FBS.

  • Aspirate the serum-free medium from the cells and add the treatment solutions to the wells in triplicate.

  • Incubate the plates for 15 minutes at 37°C.

3. Lysate Preparation

  • After treatment, place the 6-well plates on ice and aspirate the treatment medium.

  • Wash the cells once with ice-cold PBS.

  • Add 180 µL of ice-cold RIPA buffer supplemented with a phosphatase inhibitor to each well.

  • Incubate on ice for 15 minutes, scraping the cells to ensure complete lysis.

  • Transfer the lysates to microcentrifuge tubes and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and store it at -80°C or proceed to the next step.

  • Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for normalizing the samples before loading them into the ELISA plate.

4. ELISA Procedure

Perform the following steps according to the manufacturer's instructions for the selected Phospho-MET (Tyr1234/1235) Sandwich ELISA Kit.

  • Dilute the cell lysates to the same protein concentration in the sample diluent buffer provided with the kit.

  • Add 100 µL of the diluted lysates, standards, and controls to the appropriate wells of the anti-MET antibody-coated 96-well plate.

  • Cover the plate and incubate for 2 hours at room temperature.

  • Aspirate the contents of the wells and wash the plate four times with the provided wash buffer.

  • Add 100 µL of the detection antibody (anti-phospho-MET Tyr1234/1235) to each well.

  • Cover the plate and incubate for 1 hour at room temperature.

  • Aspirate and wash the plate as described in step 4.

  • Add 100 µL of HRP-conjugated secondary antibody to each well.

  • Cover the plate and incubate for 30 minutes at room temperature.

  • Aspirate and wash the plate as described in step 4.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for approximately 10-30 minutes, or until a color change is observed.

  • Add 100 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader.

5. Data Analysis

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of phosphorylated MET in each sample by interpolating from the standard curve.

  • For studies like those involving this compound, raw absorbance signals can be scaled. For example, the signal from cells treated with a sub-saturating dose of HGF (e.g., 1 ng/mL) can be set to a value of 1, and the signal from a saturating dose (e.g., 10 ng/mL) can be set to 10. The signals from the co-treatment of HGF and fosgo-AM are then scaled accordingly to visualize the potentiation effect.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

References

Application Notes and Protocols: Step-by-Step Neurite Outgrowth Quantification with fosgo-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgo-AM, the active metabolite of fosgonimeton, is a novel small molecule that acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2] Activation of the HGF/MET pathway is known to induce potent neurotrophic signaling, leading to enhanced neuroplasticity.[1] Specifically, fosgo-AM has been shown to promote neurite outgrowth and synaptogenesis in primary neuronal cultures.[1][2] This makes it a compound of significant interest for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. These application notes provide a detailed protocol for quantifying the effects of fosgo-AM on neurite outgrowth in primary neuron cultures.

Mechanism of Action

Fosgo-AM positively modulates the HGF/MET signaling pathway. In the presence of HGF, fosgo-AM enhances the downstream signaling cascade, leading to increased phosphorylation of key proteins such as ERK and AKT. These signaling pathways are crucial for cell survival, growth, and differentiation, including the extension and branching of neurites. The neuroprotective effects of fosgo-AM against excitotoxicity have been shown to be mediated by the AKT and ERK signaling pathways.

Signaling Pathway

Fosgo-AM Signaling Pathway cluster_membrane Cell Membrane MET_Receptor MET Receptor PI3K PI3K MET_Receptor->PI3K ERK ERK MET_Receptor->ERK HGF HGF HGF->MET_Receptor Binds fosgo_AM fosgo-AM fosgo_AM->MET_Receptor Positive Modulation AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibits Neurite_Outgrowth Neurite Outgrowth & Survival AKT->Neurite_Outgrowth ERK->Neurite_Outgrowth

Caption: HGF/MET signaling pathway modulated by fosgo-AM.

Experimental Protocol: Neurite Outgrowth Quantification

This protocol details the steps for treating primary neurons with fosgo-AM and quantifying the subsequent changes in neurite outgrowth.

Materials

  • Primary rat hippocampal or cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates (96-well)

  • Recombinant Human HGF

  • Fosgo-AM

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking solution (3% BSA in PBS)

  • Primary antibody: anti-β-III tubulin or anti-MAP2

  • Secondary antibody: Alexa Fluor conjugated

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system or fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software)

Experimental Workflow

Experimental_Workflow A 1. Plate Primary Neurons (Poly-D-lysine coated plates) B 2. Culture Neurons (e.g., 4 days) A->B C 3. Treat with HGF +/- fosgo-AM (e.g., on Day 1 and Day 3) B->C D 4. Fix and Permeabilize Cells C->D E 5. Immunostain (β-III tubulin/MAP2 and Nuclei) D->E F 6. Image Acquisition (High-Content Imaging) E->F G 7. Image Analysis (Quantify Neurite Length & Branches) F->G H 8. Data Presentation & Statistical Analysis G->H

References

Application Notes and Protocols for Subcutaneous Administration of Fosgonimeton in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (also known as ATH-1017) is a small molecule, brain-penetrant positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is crucial for neuronal health, function, and regeneration.[3] this compound is a prodrug that is rapidly converted in plasma to its active metabolite.[3][4] This active metabolite enhances the neurotrophic HGF system, which is implicated in regenerative and anti-inflammatory processes. Preclinical studies utilizing subcutaneous (SC) administration in mouse models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, have demonstrated its potential to improve cognitive function and provide neuroprotective effects.

These application notes provide detailed methodologies for the subcutaneous administration of this compound in mouse models, summarize key quantitative data from preclinical studies, and illustrate the relevant biological pathways and experimental workflows.

Mechanism of Action: HGF/MET Signaling Pathway

This compound, through its active metabolite, enhances the binding of HGF to its receptor, MET. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, growth, and plasticity. In preclinical models, activation of these pathways by this compound has been shown to counteract neurotoxic insults, reduce tau hyperphosphorylation, and protect against neuronal degeneration.

Fosgonimeton_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (Prodrug) This compound (Prodrug) Active Metabolite Active Metabolite This compound (Prodrug)->Active Metabolite MET_receptor MET Receptor Active Metabolite->MET_receptor + HGF HGF HGF->MET_receptor PI3K PI3K MET_receptor->PI3K MAPK MAPK (ERK) MET_receptor->MAPK Akt Akt PI3K->Akt Pro_survival Pro-survival Pathways Akt->Pro_survival MAPK->Pro_survival Neuroprotection Neuroprotection & Synaptogenesis Pro_survival->Neuroprotection

This compound's Mechanism of Action via HGF/MET Pathway.

Data Presentation

Table 1: Summary of Subcutaneous Dosing Regimens for this compound in Mouse Models
Mouse ModelStrainDosageDosing FrequencyDurationVehicleKey OutcomesReference
Pharmacokinetic StudyBALB/c0.75 mg/kgSingle dose4 hoursSaline with 0.1% glycineDetermination of plasma concentration of this compound and its active metabolite.
NeuroinflammationNot Specified0.125-1.25 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedAmeliorated cognitive deficits at all doses except the lowest.
Alzheimer's Disease (APP/PS1)APP/PS1 transgenicNot Specified14 daysNot SpecifiedNot SpecifiedIncreased qEEG gamma power.
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite in Mice
CompoundDose (SC)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t1/2 (hr)
This compound0.75 mg/kg~250~0.25~150~0.3
Active Metabolite0.75 mg/kg~50~0.5~100~1.5
Note: Approximate values extrapolated from published graphical data. For precise values, refer to the source publication.

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Administration of this compound

This protocol outlines the steps for preparing and administering this compound to mice via subcutaneous injection.

Materials:

  • This compound powder

  • Sterile saline with 0.1% glycine (or other appropriate vehicle)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol wipes

  • Appropriate animal restraint device

Procedure:

  • Preparation of Dosing Solution: a. Aseptically weigh the required amount of this compound powder. b. Reconstitute the powder in sterile saline with 0.1% glycine to the desired final concentration. c. Gently vortex the solution until the powder is completely dissolved. d. Draw the required volume into a sterile 1 mL syringe fitted with a 27-30 gauge needle.

  • Animal Restraint: a. Gently restrain the mouse using a preferred method (e.g., scruffing the neck). Ensure the animal is secure but not distressed.

  • Injection Site Preparation: a. Wipe the intended injection site (typically the loose skin over the dorsal midline/scruff area) with a 70% ethanol wipe and allow it to dry.

  • Subcutaneous Injection: a. Lift a fold of skin at the injection site to create a "tent". b. Insert the needle, bevel up, at the base of the tented skin, parallel to the body. c. Gently aspirate to ensure the needle is not in a blood vessel. d. Slowly inject the solution. e. Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-injection Monitoring: a. Observe the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

Protocol 2: Evaluation of Cognitive Function in a Mouse Model of Neuroinflammation

This protocol provides a general workflow for assessing the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.

Materials:

  • This compound dosing solution (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

  • Anesthesia and surgical equipment for tissue collection

  • Reagents for biochemical and histological analysis

Procedure:

  • Acclimation and Baseline Testing: a. Acclimate mice to the housing facility and handling for at least one week. b. Perform baseline behavioral testing (e.g., Y-maze, Morris water maze) to establish baseline cognitive function.

  • Induction of Neuroinflammation: a. Administer LPS (intraperitoneally or via another validated route) to induce a neuroinflammatory response. A control group should receive sterile saline.

  • This compound Administration: a. Begin subcutaneous administration of this compound or vehicle to the respective treatment groups according to the dosing regimen outlined in your experimental design (refer to Table 1 for examples).

  • Behavioral Testing: a. At predetermined time points after the initiation of treatment, conduct behavioral tests to assess cognitive function.

  • Tissue Collection and Analysis: a. At the end of the study, euthanize the mice and collect brain tissue. b. Process the tissue for histological (e.g., neuronal loss, neuroinflammation markers) and biochemical (e.g., cytokine levels, protein phosphorylation) analyses.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Induction of Pathology cluster_treatment Treatment cluster_assessment Assessment Acclimation Acclimation & Baseline Cognitive Testing LPS_Injection LPS Injection (Neuroinflammation Model) Acclimation->LPS_Injection Fosgonimeton_Admin Subcutaneous This compound Administration LPS_Injection->Fosgonimeton_Admin Behavioral_Tests Post-treatment Cognitive Testing Fosgonimeton_Admin->Behavioral_Tests Tissue_Analysis Brain Tissue Collection & Analysis Behavioral_Tests->Tissue_Analysis

Workflow for Evaluating this compound in Mice.

Conclusion

The subcutaneous administration of this compound in mouse models is a key methodology in the preclinical evaluation of its therapeutic potential for neurodegenerative diseases. The data from these studies indicate that this compound is a promising compound that can positively modulate the HGF/MET signaling pathway, leading to neuroprotective and pro-cognitive effects. The protocols and data presented here provide a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound.

References

Application Notes and Protocols for Scopolamine-Induced Amnesia Model with Fosgonimeton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scopolamine-induced amnesia model is a widely utilized preclinical paradigm to investigate compounds with potential therapeutic benefits for cognitive impairment, particularly those targeting cholinergic pathways. Scopolamine, a muscarinic receptor antagonist, induces transient deficits in learning and memory, mimicking some cognitive aspects of neurodegenerative diseases like Alzheimer's disease. Fosgonimeton (ATH-1017) is an investigational small molecule that acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system, a pathway crucial for neuronal health, survival, and synaptic function. Preclinical studies have demonstrated the potential of this compound's active metabolite, fosgo-AM, to reverse cognitive deficits in the scopolamine-induced amnesia model, suggesting a procognitive and neuroprotective effect.

These application notes provide a detailed protocol for inducing scopolamine-mediated amnesia in rodents and for evaluating the efficacy of this compound in this model.

Mechanism of Action

Scopolamine induces memory impairment by blocking muscarinic acetylcholine receptors, thereby disrupting cholinergic neurotransmission, which is essential for learning and memory processes. This compound, through its active metabolite fosgo-AM, enhances the HGF/MET signaling cascade. This activation is thought to promote neurotrophic effects, including synaptogenesis and protection against neurotoxic insults, which may counteract the cholinergic deficits induced by scopolamine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in mitigating scopolamine's effects and the general experimental workflow.

Scopolamine_Fosgonimeton_Pathway cluster_0 Cholinergic Neuron cluster_1 Target Neuron Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor Binds Normal Cognition Normal Cognition Muscarinic Receptor->Normal Cognition Activates Scopolamine Scopolamine Scopolamine->Muscarinic Receptor Blocks Cognitive Deficit Cognitive Deficit Scopolamine->Cognitive Deficit This compound (fosgo-AM) This compound (fosgo-AM) HGF/MET Receptor HGF/MET Receptor This compound (fosgo-AM)->HGF/MET Receptor Positively Modulates PI3K/Akt Pathway PI3K/Akt Pathway HGF/MET Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway HGF/MET Receptor->MAPK/ERK Pathway Neuroprotection & Synaptogenesis Neuroprotection & Synaptogenesis PI3K/Akt Pathway->Neuroprotection & Synaptogenesis MAPK/ERK Pathway->Neuroprotection & Synaptogenesis Reversal of\nCognitive Deficit Reversal of Cognitive Deficit Neuroprotection & Synaptogenesis->Reversal of\nCognitive Deficit

Caption: this compound's modulation of the HGF/MET pathway to counter scopolamine's effects.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Habituation cluster_treatment Phase 2: Treatment & Amnesia Induction cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A Animal Acclimation (1 week) B Handling and Habituation to testing environment A->B C Group Assignment: - Vehicle - Scopolamine - Scopolamine + this compound D This compound (or Vehicle) Administration (e.g., SC) C->D E Scopolamine (or Vehicle) Administration (e.g., IP) D->E F Passive Avoidance Task: Training Session E->F G Passive Avoidance Task: Retention Test (e.g., 24h later) F->G H Data Collection (Step-through latency) G->H I Statistical Analysis H->I

Caption: Workflow for the scopolamine-induced amnesia model with this compound.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies investigating cognitive enhancers in the scopolamine-induced amnesia model.

Animal Model and Housing
  • Species: Male Wistar rats are a suitable model.

  • Age/Weight: Young adult rats (e.g., 250-300g) are commonly used.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.

  • Acclimation: Allow at least one week for acclimation to the facility before any experimental procedures.

Drug Preparation and Administration
  • Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. A common dose to induce amnesia is 0.4 mg/kg.

  • This compound (fosgo-AM): As this compound is a prodrug, its active metabolite, fosgo-AM, is often used in preclinical in vivo studies. Prepare fosgo-AM in a suitable vehicle.

  • Administration Routes:

    • Scopolamine is typically administered via intraperitoneal (IP) injection.

    • Fosgo-AM can be administered subcutaneously (SC).

  • Dosing Schedule:

    • Administer fosgo-AM (or its vehicle) 30 minutes prior to the training session of the behavioral task.

    • Administer scopolamine (or its vehicle) 30 minutes before the training session.

Behavioral Assay: Passive Avoidance Test

This test assesses fear-motivated memory.

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training (Day 1):

    • Place the rat in the light compartment, facing away from the door.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the rat enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).

    • The time it takes for the rat to enter the dark chamber is recorded as the initial latency.

    • Immediately after the shock, return the rat to its home cage.

  • Retention Test (Day 2, typically 24 hours after training):

    • Place the rat in the light compartment.

    • After the same habituation period, open the door.

    • Record the latency to enter the dark compartment (step-through latency). An increased latency to enter the dark chamber is indicative of memory retention.

    • A cut-off time is typically set (e.g., 300 seconds).

Data Presentation

The following table summarizes representative quantitative data from a study evaluating the effect of fosgo-AM in the scopolamine-induced amnesia rat model.

Experimental GroupTreatmentStep-Through Latency (seconds, Mean ± SEM)
1Vehicle + Vehicle250 ± 30
2Scopolamine + Vehicle80 ± 15
3Scopolamine + fosgo-AM200 ± 25

Note: The data presented are illustrative and based on typical outcomes in such studies. Actual results may vary.

Conclusion

The scopolamine-induced amnesia model provides a robust and reliable method for the preclinical evaluation of potential cognitive-enhancing therapies like this compound. The protocols outlined above, in conjunction with the illustrative data, offer a framework for researchers to investigate the efficacy of this compound in reversing cholinergic-deficit-related memory impairment. Careful adherence to the experimental design and precise timing of drug administration and behavioral testing are critical for obtaining reproducible and meaningful results.

Application Notes and Protocols for Preparing Fosgonimeton Solutions for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgonimeton (also known as ATH-1017) is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical system for neuronal health and function.[1] It is a prodrug that is rapidly converted to its active metabolite, fosgo-AM, in plasma.[2] this compound was developed to improve the drug-like characteristics of fosgo-AM, exhibiting enhanced solubility and stability for in vivo applications.[3][4] Preclinical studies in various animal models of neurodegeneration have demonstrated its neurotrophic, anti-inflammatory, and pro-cognitive effects.[1]

These application notes provide detailed protocols for the preparation of this compound solutions for in vivo experiments, ensuring consistency and reproducibility in preclinical research.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₂₇H₄₅N₄O₈P
Molecular Weight 584.6 g/mol
Appearance White to off-white solid
Storage (Solid) -20°C, protect from light, stored under nitrogen
Table 2: Solubility of this compound and its Active Metabolite (fosgo-AM)
CompoundSolventSolubilitySource
This compound Aqueous solutions> 70 mg/mL
fosgo-AM DMSO125 mg/mL (213.81 mM)
fosgo-AM Aqueous solutions< 50 µg/mL
Table 3: Summary of In Vivo Experimental Parameters for this compound
Animal ModelDosing RangeAdministration RouteVehicleStudy DurationSource
LPS-induced neuroinflammation (mice) 0.125 - 1.25 mg/kgSubcutaneous (s.c.) injectionVehicle (not specified)14 days
Aβ₂₅₋₃₅ rat model of AD 0.125 - 2 mg/kgSubcutaneous (s.c.) injectionSaline14 days
Pharmacokinetic studies (rats) Not specifiedSubcutaneous (s.c.) injectionNot specifiedNot applicable
CNS Distribution (mice) 5 mg/kgIntravenous (IV) injectionNot specifiedSingle dose

Experimental Protocols

Protocol 1: Preparation of Osmolarity-Corrected Phosphate-Buffered Saline (PBS) (1X)

This protocol describes the preparation of a standard isotonic PBS solution suitable as a vehicle for the subcutaneous administration of this compound.

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Distilled water (dH₂O)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile container

  • Magnetic stirrer and stir bar

  • pH meter

  • Autoclave

Procedure:

  • To prepare 1 liter of 1X PBS, add approximately 800 mL of distilled water to a sterile container.

  • Add the following salts to the water while stirring:

    • 8 g of NaCl

    • 0.2 g of KCl

    • 1.44 g of Na₂HPO₄

    • 0.24 g of KH₂PO₄

  • Stir the solution until all salts have completely dissolved.

  • Adjust the pH of the solution to 7.4 using HCl or NaOH.

  • Add distilled water to bring the final volume to 1 liter.

  • Sterilize the PBS solution by autoclaving.

  • Store the sterile 1X PBS at room temperature.

Protocol 2: Preparation of this compound Solution for In Vivo Administration

This protocol details the steps for preparing a sterile this compound solution for subcutaneous injection in animal models.

Materials:

  • This compound powder

  • Sterile 1X Osmolarity-Corrected Phosphate-Buffered Saline (PBS) (from Protocol 1)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube or vial.

  • Add the appropriate volume of sterile 1X PBS to achieve the desired final concentration for dosing.

  • Vortex the solution vigorously until the this compound powder is completely dissolved.

  • To ensure sterility and remove any potential particulates, draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile tube or vial.

  • The prepared this compound solution is now ready for in vivo administration. For optimal stability, it is recommended to prepare the solution fresh on the day of use. If short-term storage is necessary, store the solution at 2-8°C and protect it from light.

Mandatory Visualizations

This compound Signaling Pathway

Fosgonimeton_Signaling_Pathway This compound's Mechanism of Action via the HGF/MET Pathway This compound This compound (Prodrug) fosgo_AM fosgo-AM (Active Metabolite) This compound->fosgo_AM Conversion in plasma MET MET Receptor fosgo_AM->MET Positive Modulation HGF HGF HGF->MET Binding Gab1 Gab1 MET->Gab1 Grb2 Grb2 MET->Grb2 STAT3 STAT3 MET->STAT3 PI3K PI3K Gab1->PI3K SOS SOS Grb2->SOS AKT AKT PI3K->AKT Cell_Survival Cell Survival & Neuroprotection AKT->Cell_Survival RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Synaptogenesis Synaptogenesis & Neurite Outgrowth ERK->Synaptogenesis Anti_inflammation Anti-inflammation STAT3->Anti_inflammation

Caption: this compound's Mechanism of Action via the HGF/MET Pathway.

Experimental Workflow for this compound Solution Preparation

Experimental_Workflow Experimental Workflow for this compound Solution Preparation cluster_prep Preparation Steps cluster_qc Quality Control & Use Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in Sterile 1X PBS Weigh->Dissolve Vortex 3. Vortex Vigorously Dissolve->Vortex Filter 4. Sterile Filter (0.22 µm) Vortex->Filter Ready 5. Solution Ready for Use Filter->Ready Administer 6. Administer to Animal Model Ready->Administer

Caption: Workflow for Preparing this compound Solutions.

References

Immunocytochemistry for Synaptogenesis After Fosgo-AM Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosgo-AM, the active metabolite of fosgonimeton (ATH-1017), is a small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is crucial for neuronal health, survival, and plasticity.[2] Preclinical studies have demonstrated that fosgo-AM promotes neurite outgrowth and synaptogenesis, making it a promising therapeutic candidate for neurodegenerative diseases characterized by synaptic loss.[1][3] These application notes provide a detailed protocol for utilizing immunocytochemistry to quantify the effects of fosgo-AM on synaptogenesis in primary neuronal cultures.

Mechanism of Action

Fosgo-AM enhances the activation of the MET receptor by its ligand, HGF. This positive modulation stimulates downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, which are integral to cell survival, growth, and synaptic development. By potentiating the HGF/MET system, fosgo-AM can induce neurotrophic effects, leading to increased synaptic density and function.

Data Presentation

The following table summarizes quantitative data from preclinical studies on the effects of fosgo-AM on synaptogenesis in primary hippocampal neurons.

Treatment GroupSynaptic Strength (Synaptobrevin-II Intensity)Synaptic Count (Number of Synapses)
Vehicle (0.1% DMSO)BaselineBaseline
HGF (5 ng/mL)Significant Increase vs. VehicleSignificant Increase vs. Vehicle
Fosgo-AM (1 nM) + HGF (5 ng/mL)Significant Increase vs. VehicleSignificant Increase vs. Vehicle

Data adapted from preclinical studies.

Experimental Protocols

Protocol: Immunocytochemistry for Synaptic Marker Quantification in Primary Neuronal Cultures

This protocol outlines the key steps for treating primary neurons with fosgo-AM and subsequently performing immunocytochemistry to quantify changes in synaptic density.

1. Materials and Reagents:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • Fosgo-AM

  • Hepatocyte Growth Factor (HGF)

  • Neurobasal medium and B-27 supplement

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies (from different host species):

    • Presynaptic marker: e.g., anti-Synaptophysin, anti-Synapsin I, or anti-VGLUT1

    • Postsynaptic marker: e.g., anti-PSD-95 or anti-Homer1

  • Fluorophore-conjugated secondary antibodies

  • Antifade mounting medium with DAPI

2. Experimental Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons at an appropriate density on coverslips.

    • Culture neurons for the desired duration (e.g., 7-14 days in vitro) to allow for synapse formation.

    • Treat the neurons with fosgo-AM at the desired concentration (e.g., 1 nM) in the presence of a sub-saturating concentration of HGF (e.g., 5 ng/mL) for the specified time period. Include vehicle- and HGF-only treated wells as controls.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against the presynaptic and postsynaptic markers in blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The following day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI.

3. Image Acquisition and Analysis:

  • Image Acquisition:

    • Acquire images using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).

    • Capture Z-stacks of dendritic segments from multiple neurons per condition.

    • Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ with the Puncta Analyzer plugin) to quantify synaptic puncta.

    • Define regions of interest (ROIs) along the dendrites.

    • Set a consistent threshold for each channel to identify fluorescent puncta.

    • Quantify the number of colocalized presynaptic and postsynaptic puncta, which represent synapses.

    • Normalize the synapse count to the length of the dendritic segment to obtain synaptic density (synapses/µm).

    • Statistical analysis should be performed to determine the significance of the observed changes between treatment groups.

Mandatory Visualizations

fosgo_AM_signaling_pathway FosgoAM Fosgo-AM MET MET Receptor FosgoAM->MET positive modulation HGF HGF HGF->MET binding PI3K PI3K MET->PI3K MEK MEK MET->MEK AKT AKT PI3K->AKT Synaptogenesis Synaptogenesis AKT->Synaptogenesis ERK ERK MEK->ERK ERK->Synaptogenesis

Caption: Fosgo-AM Signaling Pathway for Synaptogenesis.

experimental_workflow start Primary Neuron Culture treatment Fosgo-AM Treatment start->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization & Blocking fixation->permeabilization primary_ab Primary Antibody Incubation (Pre- & Postsynaptic Markers) permeabilization->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging analysis Image Analysis (Synapse Quantification) imaging->analysis end Results analysis->end

Caption: Immunocytochemistry Workflow for Synaptogenesis.

References

Troubleshooting & Optimization

Addressing solubility issues with Fosgonimeton for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fosgonimeton (ATH-1017). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and its active metabolite, fosgo-AM (ATH-1001), in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the solubility and handling of this compound and its active metabolite, fosgo-AM, in a typical cell culture workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound and its active metabolite, fosgo-AM?

Q2: Can I prepare stock solutions in aqueous buffers like PBS?

A2: this compound is a water-soluble prodrug with a reported solubility of greater than 70 mg/mL in aqueous solutions.[3] Therefore, you can prepare stock solutions in sterile, osmolarity-corrected phosphate-buffered saline (PBS). However, the stability of the compound in aqueous solutions may be shorter than in DMSO. It is advisable to use freshly prepared aqueous solutions or conduct stability tests for long-term storage. When preparing PBS stocks, filtering through a 0.22 µm filter is recommended to ensure sterility and remove any particulates.[4]

Q3: I'm observing precipitation when I add my compound to the cell culture medium. What could be the cause and how can I fix it?

A3: Precipitation upon addition to aqueous cell culture medium is a common issue with compounds prepared in organic solvents like DMSO. This phenomenon, often called "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some troubleshooting steps:

  • Check your final concentration: Ensure that the final concentration of the compound in your cell culture medium does not exceed its aqueous solubility.

  • Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed (37°C) medium, mix gently, and then add this to the final culture volume.

  • Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept at or below 0.5% to minimize solvent-induced precipitation and cellular toxicity.

  • Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.

Q4: How can I determine the maximum soluble concentration of this compound or fosgo-AM in my specific cell culture medium?

A4: You can estimate the maximum soluble concentration using a serial dilution method. Prepare a high-concentration stock solution and create a series of dilutions in your specific cell culture medium. Incubate these dilutions at 37°C for a duration relevant to your experiment (e.g., 24 hours). Visually inspect for any signs of precipitation, such as cloudiness or crystals. For a more quantitative assessment, you can centrifuge the samples and measure the compound's concentration in the supernatant using methods like HPLC. A qualitative method to assess the solubility of fosgo-AM in PBS involves incubating a dilution series at 37°C for 2 hours and measuring turbidity by absorbance at 620 nm; a significant increase in absorbance indicates insolubility.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a prodrug that is rapidly converted to its active metabolite, fosgo-AM. Fosgo-AM acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor signaling pathway. It enhances the interaction between HGF and its receptor, MET, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This activation promotes neurotrophic effects such as neuronal survival, neurite outgrowth, and synaptogenesis.

Data Presentation

Table 1: Solubility of this compound (ATH-1017)

Solvent/SolutionReported SolubilityMolar Concentration (approx.)Notes
DMSO125 mg/mL213.81 mMUse of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.
Aqueous Solutions> 70 mg/mL> 119.66 mMThis compound is a water-soluble prodrug.
PBSSoluble (qualitative)Not specifiedA method for assessing solubility in PBS by measuring turbidity has been described.

Experimental Protocols

Protocol 1: Preparation of this compound/fosgo-AM Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO.

Materials:

  • This compound or fosgo-AM powder

  • Anhydrous, sterile DMSO

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound or fosgo-AM powder.

  • To prepare a high-concentration stock solution (e.g., 10-100 mM), add the appropriate volume of sterile, anhydrous DMSO.

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. For long-term stability, storage at -80°C for up to 6 months is recommended.

Protocol 2: Neuroprotection Assay Against Beta-Amyloid (Aβ) Toxicity in Primary Neurons

This protocol provides a method to assess the neuroprotective effects of fosgo-AM against Aβ-induced toxicity in primary neuronal cultures.

Materials:

  • Primary rat cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • Oligomerized Aβ peptide (e.g., Aβ₁₋₄₂)

  • fosgo-AM stock solution (in DMSO)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Plating: Plate primary rat cortical neurons on poly-D-lysine coated plates at a suitable density and culture in Neurobasal medium with supplements.

  • Cell Maturation: Allow neurons to mature for 5-7 days in culture before treatment.

  • Treatment Preparation: Prepare dilutions of fosgo-AM in pre-warmed culture medium to achieve final desired concentrations (e.g., 100 nM - 1 µM). Also, prepare the neurotoxic concentration of oligomerized Aβ. Include a vehicle control (medium with the same final concentration of DMSO as the highest fosgo-AM concentration) and an Aβ-only control.

  • Cell Treatment: Carefully remove the existing medium from the neurons and replace it with the prepared treatment solutions.

  • Incubation: Incubate the cells for the desired duration of Aβ exposure (e.g., 24-48 hours) at 37°C and 5% CO₂.

  • Assessment of Cell Viability: Following incubation, assess cell viability using a standard assay such as the MTT assay. This involves incubating the cells with the MTT reagent, followed by solubilization of the formazan product and measurement of absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

Fosgonimeton_Signaling_Pathway This compound This compound (Prodrug) fosgo_AM fosgo-AM (Active Metabolite) This compound->fosgo_AM Conversion MET MET Receptor fosgo_AM->MET + HGF HGF HGF->MET Binds PI3K PI3K MET->PI3K MAPK_pathway Ras/MAPK Pathway MET->MAPK_pathway Akt Akt PI3K->Akt Nucleus Nucleus Akt->Nucleus ERK ERK MAPK_pathway->ERK ERK->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cell_Survival Neuronal Survival Gene_Expression->Cell_Survival Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Synaptogenesis Synaptogenesis Gene_Expression->Synaptogenesis

Caption: this compound's Mechanism of Action via the HGF/MET Pathway.

Caption: Workflow for Troubleshooting Compound Precipitation.

References

Technical Support Center: Optimizing the Fosgonimeton Synaptogenesis Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fosgonimeton synaptogenesis assay. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experiments. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it promote synaptogenesis?

This compound (formerly ATH-1017) is a small molecule prodrug that is converted to its active metabolite, fosgo-AM.[1] Fosgo-AM is a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1] This pathway is a critical neurotrophic system that plays a key role in neuronal health, survival, and function.[1] By enhancing HGF/MET signaling, fosgo-AM promotes downstream pathways that lead to increased synapse formation and maturation.[1][2]

Q2: What is the general principle of the this compound synaptogenesis assay?

The assay is an in vitro method used to quantify the effect of this compound on the formation of synapses in primary neuronal cultures, typically from the hippocampus. The general workflow involves culturing primary neurons, treating them with this compound's active metabolite (fosgo-AM), and then using immunofluorescence to label and visualize pre- and post-synaptic proteins. The number of co-localized pre- and post-synaptic puncta is then quantified as a measure of synapse density.

Q3: Which primary antibodies are recommended for labeling pre- and post-synaptic markers?

Commonly used and validated antibody pairs include:

  • Pre-synaptic: Synapsin I or Synaptophysin

  • Post-synaptic: PSD-95 (Postsynaptic Density Protein 95)

It is crucial to use primary antibodies raised in different species to allow for the use of species-specific secondary antibodies, thus avoiding cross-reactivity.

Q4: At what time point in culture should I assess synaptogenesis?

For primary rat hippocampal neurons, synaptogenesis is typically assessed after 8 days in vitro (DIV). However, the optimal time point can vary depending on the specific neuronal culture system and the research question. It is advisable to perform a time-course experiment to determine the peak of synaptogenesis in your specific model.

Q5: How should I quantify the number of synapses?

Synapses are typically identified as the co-localization of pre- and post-synaptic markers. This can be quantified using automated image analysis software such as ImageJ with plugins like Puncta Analyzer or SynBot, or commercial software like Imaris. It is important to establish a consistent and objective thresholding method for puncta detection to ensure reproducibility.

Troubleshooting Guide

This guide addresses common issues that can affect the reproducibility of the this compound synaptogenesis assay.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Wells/Experiments Inconsistent Cell Seeding: Uneven cell density across wells can lead to variability in neuronal health and synapse formation.Ensure a homogenous cell suspension before plating. Plate cells at a consistent density, typically around 1,000–5,000 cells per mm².
Edge Effects: Evaporation of media from the outer wells of a multi-well plate can lead to increased osmolarity and affect cell health.To minimize edge effects, fill the outer wells with sterile PBS or media without cells and only use the inner wells for experiments.
Inconsistent Reagent Preparation/Addition: Variations in the concentration or timing of reagent addition can introduce variability.Prepare fresh reagents for each experiment. Use a multichannel pipette for simultaneous addition of reagents to multiple wells where possible.
Low Synapse Number in Control Wells Suboptimal Culture Conditions: Poor neuronal health due to inadequate media, supplements, or substrate coating will impair synaptogenesis.Use a serum-free culture medium supplemented with B-27. Ensure plates are evenly coated with an appropriate substrate like Poly-D-lysine. Perform regular half-media changes to replenish nutrients.
Premature Analysis: Assessing synapse formation too early in the culture period may result in a low synapse count.For primary hippocampal neurons, allow at least 8 DIV for synapse formation. Perform a time-course experiment to determine the optimal endpoint for your specific culture system.
High Background Fluorescence Non-specific Antibody Binding: Primary or secondary antibodies may bind non-specifically to the cells or coverslip.Increase the concentration of the blocking agent (e.g., 5% BSA). Ensure adequate washing steps between antibody incubations. Use pre-adsorbed secondary antibodies.
Autofluorescence: Aldehyde-based fixatives (e.g., paraformaldehyde) can cause autofluorescence.Use fresh, high-quality fixative solutions. Consider using methanol fixation as an alternative, but test for compatibility with your antibodies.
Issues with Secondary Antibodies: Aggregated or incorrect secondary antibodies can lead to high background.Centrifuge secondary antibodies before use to pellet any aggregates. Run a secondary-only control to check for non-specific binding.
Difficulty in Identifying and Quantifying Synapses Poor Puncta Staining: Weak or diffuse staining of synaptic markers makes accurate quantification challenging.Optimize primary antibody concentrations. Ensure proper permeabilization (e.g., 0.02% Triton X-100) to allow antibody access.
Subjective Image Analysis: Manual or inconsistent thresholding during image analysis can lead to biased results.Use an automated and objective image analysis workflow. Set clear and consistent parameters for puncta size, intensity, and co-localization.
Low-Resolution Imaging: Inadequate microscope resolution can make it difficult to distinguish individual synapses.Use a high-magnification objective (e.g., 60x or 100x oil immersion) on a confocal microscope for optimal resolution.

Data Presentation

The following tables summarize quantitative data related to the this compound synaptogenesis assay and the HGF/MET signaling pathway.

Table 1: Effect of Fosgo-AM on Synaptogenesis in Primary Hippocampal Neurons

Treatment GroupSynapse Count (Normalized to Control)Synaptic Strength (Normalized to Control)
Control (Vehicle)1.01.0
Fosgo-AM (1 nM) + HGF (5 ng/ml)Significant IncreaseSignificant Increase

Data is qualitative based on published findings describing a significant enhancement of synaptogenesis and synaptic vesicle clustering with fosgo-AM treatment. Specific fold-change values are not consistently reported in the public domain.

Table 2: Key Downstream Effectors of HGF/MET Signaling in Neurons

PathwayKey ProteinsRole in Neuronal Development
PI3K/Akt PathwayPI3K, AktMediates HGF-induced synaptogenesis.
MAPK/ERK PathwayMEK, ERK1/2Primarily involved in HGF-induced dendritic growth.

Experimental Protocols

1. Primary Hippocampal Neuron Culture

This protocol is adapted for primary rat hippocampal neurons.

  • Materials: E18 timed-pregnant Sprague-Dawley rat, dissection medium (e.g., Hibernate-E), dissociation enzyme (e.g., papain), neuronal culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin), Poly-D-lysine coated plates/coverslips.

  • Methodology:

    • Dissect hippocampi from E18 rat embryos in chilled dissection medium.

    • Digest the tissue with a dissociation enzyme according to the manufacturer's protocol.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the neurons onto Poly-D-lysine coated culture vessels at a desired density.

    • Incubate at 37°C in a 5% CO₂ incubator.

    • Perform half-media changes every 3-4 days.

2. This compound (fosgo-AM) Treatment and Immunofluorescence

  • Materials: Primary hippocampal neuron cultures (DIV 8), fosgo-AM, HGF, fixation solution (e.g., 4% paraformaldehyde or 100% methanol), permeabilization buffer (e.g., 0.02% Triton X-100 in DPBS), blocking buffer (e.g., 5% BSA in DPBS), primary antibodies (e.g., rabbit anti-synapsin I and mouse anti-PSD-95), species-specific fluorescently labeled secondary antibodies, mounting medium with DAPI.

  • Methodology:

    • On DIV 3 and DIV 6, refresh the treatment media with the appropriate concentrations of fosgo-AM and HGF.

    • On DIV 8, fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or 100% methanol for 20 minutes at room temperature.

    • Wash the cells three times with DPBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with DPBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Wash three times with DPBS.

    • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with DPBS.

    • Mount coverslips onto slides using mounting medium with DAPI.

3. Image Acquisition and Analysis

  • Methodology:

    • Acquire images using a confocal microscope with a high-magnification objective (e.g., 60x oil).

    • Capture images of randomly selected fields of view for each condition.

    • Use image analysis software (e.g., ImageJ with Puncta Analyzer) to quantify the number of co-localized pre- and post-synaptic puncta.

    • Ensure that the analysis parameters (e.g., threshold, puncta size) are kept consistent across all images and experiments.

Visualizations

Fosgonimeton_Synaptogenesis_Workflow cluster_culture Cell Culture cluster_staining Immunofluorescence cluster_analysis Analysis culture Primary Hippocampal Neuron Culture (DIV 0) treatment Treatment with Fosgo-AM + HGF (DIV 3 & 6) culture->treatment fixation Fixation & Permeabilization (DIV 8) treatment->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation (anti-Synapsin I, anti-PSD-95) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab imaging Confocal Imaging secondary_ab->imaging quantification Image Analysis & Synapse Quantification imaging->quantification

Caption: Experimental workflow for the this compound synaptogenesis assay.

HGF_MET_Signaling_Pathway This compound This compound (fosgo-AM) MET MET Receptor This compound->MET positive modulation HGF HGF HGF->MET activation PI3K PI3K MET->PI3K MAPK_pathway MAPK/ERK Pathway MET->MAPK_pathway Akt Akt PI3K->Akt Synaptogenesis Synaptogenesis Akt->Synaptogenesis Dendritic_Growth Dendritic Growth MAPK_pathway->Dendritic_Growth

References

Interpreting Negative Fosgonimeton Clinical Trial Results: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and interpreting the negative clinical trial results of Fosgonimeton. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What were the primary outcomes of the key clinical trials for this compound in neurodegenerative diseases?

A1: The pivotal clinical trials for this compound, LIFT-AD for Alzheimer's Disease (AD) and SHAPE for Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB), did not meet their primary endpoints.

In the Phase 2/3 LIFT-AD trial, this compound failed to demonstrate a statistically significant improvement in the Global Statistical Test (GST), a composite score of cognitive and functional measures, compared to placebo in patients with mild-to-moderate AD.[1][2][3] Similarly, the Phase 2 SHAPE trial did not meet its primary endpoint, which was a composite of Event-Related-Potential (ERP) P300 latency and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13).[4]

Q2: Were there any encouraging signals or secondary endpoint results in these trials?

A2: Yes, despite failing to meet the primary endpoints, both trials showed some numerical trends favoring this compound in certain subgroups and on specific secondary measures, although these were not statistically significant.

In the LIFT-AD trial, a greater numerical treatment effect was observed in patients with more advanced disease and in those who carry the APOE ε4 gene variant.[2] Additionally, there was a reduction in plasma levels of phosphorylated tau (pTau217), a biomarker of AD pathology, in the this compound group. In the SHAPE trial, the 40mg dose group showed positive effects on several cognitive measures.

Q3: What is the proposed mechanism of action for this compound?

A3: this compound is a small molecule designed to act as a positive modulator of the hepatocyte growth factor (HGF)/MET signaling pathway. This pathway is crucial for neuroprotective, neurotrophic, and anti-inflammatory processes in the central nervous system. This compound is a prodrug that is converted to its active metabolite, which then crosses the blood-brain barrier to enhance the interaction between HGF and its receptor, MET.

Troubleshooting Guide

Issue 1: Reconciling preclinical positive results with clinical trial failures.

Possible Explanation:

  • Translational Gap: Preclinical models, while valuable, may not fully recapitulate the complex pathology of human neurodegenerative diseases. The robust neuroprotective effects seen in animal models may not translate directly to clinical efficacy in humans.

  • Disease Stage and Heterogeneity: The patient populations in clinical trials are often heterogeneous. The timing of intervention in the disease course could be critical, and the underlying pathology may vary among individuals, impacting treatment response.

  • Placebo Effect: In some trials, a lack of significant decline in the placebo group over the study duration can make it challenging to demonstrate a statistically significant treatment benefit.

Experimental Approach:

  • Refine Preclinical Models: Develop and utilize more sophisticated preclinical models that better mimic the multifaceted aspects of human neurodegenerative diseases.

  • Patient Stratification: In future trials, consider more stringent patient selection criteria and stratification based on biomarkers to identify subpopulations most likely to respond to HGF/MET pathway modulation.

Issue 2: Lack of statistically significant cognitive improvement despite target engagement.

Possible Explanation:

  • Downstream Pathway Complexity: While this compound may successfully modulate the HGF/MET pathway, the downstream effects on cognitive function are likely influenced by numerous other interconnected cellular and molecular pathways.

  • Duration of Treatment: The 26-week duration of the LIFT-AD and SHAPE trials may have been insufficient to observe significant cognitive and functional improvements in slowly progressing neurodegenerative diseases.

Experimental Approach:

  • Systems Biology Analysis: Employ a systems biology approach to investigate the broader network of signaling pathways that interact with the HGF/MET system.

  • Longer-Term Studies: Design future clinical trials with longer treatment durations to adequately assess the potential for disease modification.

Quantitative Data Summary

Table 1: Summary of LIFT-AD Trial Results

EndpointThis compound (40 mg)Placebop-value
Primary Endpoint
Global Statistical Test (GST) Change-0.08-0.70
Secondary Endpoints
ADAS-Cog11 Change from Baseline-1.09-0.390.35
ADCS-ADL23 Change from Baseline+0.65-0.020.61
Biomarker Endpoint
Plasma pTau217 Change (pg/mL)-0.12-<0.01

Table 2: Summary of SHAPE Trial (40 mg dose) Results

EndpointThis compound (40 mg)Placebop-value
Cognitive Endpoint
ADAS-Cog13 Change from BaselineStatistically significant improvement-<0.05

Methodologies and Visualizations

Experimental Protocols

LIFT-AD Clinical Trial Protocol (NCT04488419)

  • Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

  • Participants: Approximately 315 individuals with mild-to-moderate Alzheimer's disease.

  • Intervention: Subcutaneous injection of this compound (40 mg) or placebo once daily for 26 weeks.

  • Primary Endpoint: Global Statistical Test (GST), a composite of the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23).

  • Secondary Endpoints: Included changes in ADAS-Cog11, ADCS-ADL23, and plasma biomarkers such as neurofilament light chain (NfL).

SHAPE Clinical Trial Protocol (NCT04831281)

  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 28 individuals with Parkinson's disease dementia or Dementia with Lewy Bodies.

  • Intervention: Subcutaneous injection of this compound (40 mg or 70 mg) or placebo once daily for 26 weeks.

  • Primary Endpoint: A composite score of the variation in Event-Related-Potential (ERP) P300 latency and ADAS-Cog13.

Signaling Pathway and Workflow Diagrams

Fosgonimeton_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Conversion HGF HGF Active_Metabolite->HGF Positive Modulation MET_Receptor MET Receptor HGF->MET_Receptor Binding & Activation PI3K_Akt PI3K/Akt Pathway MET_Receptor->PI3K_Akt MAPK MAPK Pathway MET_Receptor->MAPK Neuroprotection Neuroprotection & Neurotrophic Effects PI3K_Akt->Neuroprotection MAPK->Neuroprotection

Caption: Proposed mechanism of action for this compound.

LIFT_AD_Workflow Patient_Screening Patient Screening (Mild-to-Moderate AD) Randomization Randomization Patient_Screening->Randomization Treatment_Arm This compound (40mg) n = ~157 Randomization->Treatment_Arm Placebo_Arm Placebo n = ~158 Randomization->Placebo_Arm Treatment_Period 26-Week Treatment Period (Once-daily subcutaneous injection) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment_Period->Endpoint_Analysis

Caption: LIFT-AD clinical trial workflow.

References

Technical Support Center: Investigating Potential Off-Target Effects of Fosgonimeton

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Fosgonimeton. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this novel small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET receptor system.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a prodrug that is rapidly converted to its active metabolite, ATH-1001. This active metabolite is a small molecule positive allosteric modulator of the HGF/MET receptor system.[1] It enhances the interaction between HGF and its receptor, MET, a receptor tyrosine kinase. This modulation promotes downstream signaling through pathways such as PI3K/Akt and MAPK, which are involved in neuroprotective and regenerative processes.[1][2]

Q2: What is the established safety profile of this compound from clinical trials? Are there any known off-target effects?

A2: Clinical trials have consistently demonstrated that this compound is generally well-tolerated.[3][4] The most frequently reported treatment-emergent adverse events are mild-to-moderate injection site reactions. Serious adverse events have been rare and their incidence has been similar between the this compound and placebo groups. To date, no significant off-target effects have been reported in the clinical trial data.

Q3: My cellular assay is showing unexpected toxicity at high concentrations of this compound. Could this be an off-target effect?

A3: While clinical data shows a favorable safety profile, in vitro systems can sometimes reveal effects not seen in vivo. High concentrations of any small molecule can potentially lead to off-target activity or cellular stress. It is crucial to differentiate between on-target over-activation, general cytotoxicity, and a specific off-target interaction. We recommend performing a comprehensive cytotoxicity assessment and comparing the phenotype to that of a structurally unrelated MET modulator.

Q4: Which kinases should I prioritize when screening for potential off-target effects of this compound?

A4: Given that this compound's primary target is the MET receptor tyrosine kinase, a logical starting point for an off-target screen would be other structurally and functionally related kinases. We recommend prioritizing kinases from the following families:

  • RON (Recepteur d'Origine Nantaise): This is the closest structural homolog to c-MET.

  • TAM Family (Tyro3, AXL, MerTK): These receptor tyrosine kinases share some structural similarities with c-MET and are involved in regulating immune responses.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Some small molecule inhibitors of c-MET have shown cross-reactivity with VEGFRs.

  • EGFR (Epidermal Growth Factor Receptor): There can be crosstalk between the c-MET and EGFR signaling pathways.

Q5: How can I confirm if an observed off-target effect is biologically relevant?

A5: Identifying a statistical "hit" in a screening assay is the first step. To confirm its biological relevance, consider the following:

  • Concentration-Response Relationship: Does the off-target effect occur at concentrations that are relevant to the on-target activity of this compound? A large window between on-target potency and off-target activity suggests a lower risk.

  • Cellular Confirmation: Validate the finding from a biochemical assay (e.g., kinase panel) in a cellular context. For example, if an off-target kinase is identified, assess the phosphorylation of its specific downstream substrates in cells treated with this compound.

  • Phenotypic Correlation: Does the inhibition of the identified off-target kinase correlate with the unexpected cellular phenotype you are observing? Using a known selective inhibitor of the off-target kinase can help to answer this question.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
  • Problem: You observe a cellular phenotype (e.g., decreased viability, morphological changes, altered signaling) that is not consistent with the known on-target effects of HGF/MET pathway modulation.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: In parallel with your phenotypic assay, confirm that this compound is engaging its target at the concentrations used. This can be done by assessing the phosphorylation of MET and its downstream effectors (e.g., Akt, ERK).

    • Establish a Therapeutic Window: Perform a dose-response curve for both the on-target activity and the unexpected phenotype. A significant separation in the EC50 values will help to determine if the phenotype is occurring at therapeutically relevant concentrations.

    • Use Control Compounds:

      • Negative Control: A structurally similar but inactive analog of this compound (if available).

      • Alternative MET Agonist: A different small molecule or recombinant HGF to see if the same phenotype is produced.

    • Perform a Broad-Panel Screen: If the phenotype persists and is concentration-dependent, consider a broad off-target screening approach, such as a comprehensive kinase panel or a receptor binding assay panel, to identify potential unintended targets.

Issue 2: High Hit Rate in a Kinase Selectivity Screen
  • Problem: A kinase selectivity screen shows that this compound inhibits multiple kinases with similar potency to its on-target modulation.

  • Troubleshooting Steps:

    • Validate the Primary Screen: Re-test the initial hits in a confirmatory dose-response assay to determine accurate IC50 values.

    • Assess Cellular Activity: For the confirmed off-target kinases, investigate whether this compound can inhibit their activity in a cellular context. This can be done by measuring the phosphorylation of known downstream substrates of the off-target kinase via Western blot or ELISA.

    • Compare with Structural Analogs: If available, test structural analogs of this compound in the same kinase panel. If these analogs retain on-target activity but lose off-target activity, it suggests a path for medicinal chemistry optimization to improve selectivity.

    • Consider Assay Format: Be aware that in vitro kinase assays may not always reflect the in-cell environment. Cellular target engagement assays can provide more biologically relevant selectivity data.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for this compound

This table presents hypothetical data for illustrative purposes to guide researchers on how to present their findings. Actual values must be determined experimentally.

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
MET (On-Target) 98% 15 Potent on-target activity
RON45%850Structurally related kinase
AXL25%>1000TAM family kinase
VEGFR215%>1000Potential for cross-reactivity
EGFR5%>10000Pathway crosstalk
SRC8%>10000Common downstream kinase
Table 2: Summary of Clinical Trial Safety Data for this compound
Adverse EventThis compound GroupPlacebo GroupReference
Treatment-Emergent AEs Higher IncidenceLower Incidence
Injection Site ReactionsPrimary Driver of TEAEsLess Frequent
Serious AEs Similar IncidenceSimilar Incidence
Deaths None ReportedNone Reported

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (or its active metabolite) in a suitable solvent (e.g., DMSO). Create serial dilutions to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., >400 kinases). Ensure the panel includes kinases structurally related to MET (e.g., RON, AXL).

  • Assay Format: The service will typically perform either:

    • Biochemical Activity Assay: Measures the ability of this compound to inhibit the phosphotransferase activity of each kinase using a substrate and ATP.

    • Binding Assay: Measures the displacement of a labeled ligand from the ATP-binding site of each kinase.

  • Data Analysis:

    • Initial screens are often performed at a single high concentration (e.g., 1 µM) and results are reported as percent inhibition.

    • For any kinases showing significant inhibition (a "hit," e.g., >50% inhibition), a follow-up dose-response experiment should be conducted to determine the IC50 value.

    • Selectivity is assessed by comparing the IC50 for on-target MET versus the IC50 values for off-target kinases.

Protocol 2: Cellular Target Engagement Assay

Objective: To validate a potential off-target kinase hit from a biochemical screen in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cell line that endogenously expresses the off-target kinase of interest.

  • Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with a range of this compound concentrations for a specified period. Include a positive control (a known inhibitor of the off-target kinase) and a negative control (vehicle).

  • Stimulation (if necessary): If the off-target kinase requires activation by a specific ligand, add the ligand to stimulate the pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the off-target kinase's direct substrate.

    • Probe a parallel blot with an antibody for the total amount of the substrate to ensure equal loading.

    • Quantify the band intensities to determine the extent of inhibition of the off-target pathway.

Visualizations

Fosgonimeton_On_Target_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds PI3K PI3K MET_Receptor->PI3K MAPK MAPK MET_Receptor->MAPK This compound This compound (Active Metabolite) This compound->MET_Receptor Positive Modulation Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection Synaptogenesis Synaptogenesis MAPK->Synaptogenesis Off_Target_Screening_Workflow Start Start: Unexpected Phenotype Biochemical_Screen Broad Kinase Panel Screen (Biochemical Assay) Start->Biochemical_Screen Analyze_Hits Significant Hits? Biochemical_Screen->Analyze_Hits Validate_in_Cell Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) Analyze_Hits->Validate_in_Cell Yes No_Hits Phenotype Likely Not Due to Off-Target Kinase Analyze_Hits->No_Hits No Dose_Response Determine Cellular IC50 for Off-Target Validate_in_Cell->Dose_Response Compare_Potency On-Target vs. Off-Target Potency Dose_Response->Compare_Potency Low_Risk Low Risk of Off-Target Effect Compare_Potency->Low_Risk Large Window High_Risk Potential for Off-Target Effect Compare_Potency->High_Risk Small Window

References

Technical Support Center: Optimizing Fosgonimeton Experiments with Appropriate MET Inhibitor Controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Fosgonimeton. This resource provides detailed guidance on selecting and using appropriate controls for experiments involving this novel positive modulator of the HGF/MET signaling pathway. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the robustness and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (also known as ATH-1017) is a prodrug that is converted to its active metabolite, fosgo-AM. Fosgo-AM is a small molecule that acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2][3][4] It enhances the activation of the MET receptor tyrosine kinase by its natural ligand, HGF, thereby promoting downstream signaling pathways involved in neuronal health and survival.[1]

Q2: Why are controls important in my this compound experiments?

A2: Appropriate controls are crucial to validate that the observed effects of this compound are specifically due to its modulation of the MET pathway.

  • Positive controls confirm that the experimental system is responsive to MET activation.

  • Negative controls ensure that the effects are not due to off-target activities or experimental artifacts.

Q3: What are the recommended positive controls for MET pathway activation?

A3: The primary and most physiologically relevant positive control is Hepatocyte Growth Factor (HGF) , the natural ligand for the MET receptor. Stimulation with HGF should lead to a robust increase in MET phosphorylation and downstream signaling. For most cell-based assays, a concentration range of 25-50 ng/mL of recombinant HGF is effective for inducing a strong response.

Q4: What are the recommended negative controls to inhibit MET signaling?

A4: Small molecule inhibitors that directly target the MET kinase domain are the recommended negative controls. These compounds competitively inhibit ATP binding, thus blocking MET autophosphorylation and subsequent signaling. Commonly used and well-characterized MET inhibitors include:

  • Crizotinib: A potent inhibitor of both MET and ALK kinases.

  • Cabozantinib: A multi-kinase inhibitor that potently targets MET and VEGFR2, among others.

  • SU11274: A selective MET inhibitor.

These inhibitors can be used to demonstrate that the effects of this compound are MET-dependent. If the effects of this compound are blocked or reversed by these inhibitors, it provides strong evidence for on-target activity.

Selecting and Using MET Inhibitor Controls

To assist in the selection of an appropriate MET inhibitor for your experiments, the following table summarizes their key characteristics and recommended working concentrations.

InhibitorTarget(s)IC50 (MET)Typical Working Concentration (Cell-Based Assays)Key Considerations
Crizotinib MET, ALK, ROS111 nM0.1 - 1 µMDual inhibitor of MET and ALK. Consider potential off-target effects if your system expresses active ALK.
Cabozantinib MET, VEGFR2, AXL, RET, KIT, FLT31.3 nM10 nM - 1 µMMulti-kinase inhibitor. Useful for broadly inhibiting tyrosine kinase signaling but be aware of its effects on other pathways, especially VEGFR2.
SU11274 MET10 nM1 - 5 µMMore selective for MET compared to some other multi-kinase inhibitors.

Experimental Workflow and Logic for Control Selection

The selection of appropriate controls is a critical step in designing a robust experiment to investigate the effects of this compound. The following diagrams illustrate the recommended workflow and the logical basis for choosing your controls.

G cluster_workflow Experimental Workflow for Control Selection A 1. Baseline (Untreated Cells) B 2. Positive Control (HGF Stimulation) A->B Assess MET activation E 5. Vehicle Control (Vehicle only) A->E Control for solvent effects C 3. Test Condition (HGF + this compound) B->C Assess potentiation by this compound D 4. Negative Control (HGF + this compound + MET Inhibitor) C->D Confirm MET dependence

Figure 1. A typical experimental workflow for characterizing the effect of this compound on HGF-induced MET signaling.

G cluster_logic Logic for Control Selection Fosgo This compound (fosgo-AM) MET MET Receptor Fosgo->MET Positive Modulator HGF HGF HGF->MET Agonist Downstream Downstream Signaling (e.g., p-AKT, p-ERK) MET->Downstream Inhibitor MET Inhibitor (e.g., Crizotinib) Inhibitor->MET Inhibitor Cellular Cellular Effect (e.g., Survival, Neurite Outgrowth) Downstream->Cellular

Figure 2. Logical relationship of this compound and controls in the HGF/MET signaling pathway.

Detailed Experimental Protocols

Here are detailed protocols for key experiments to assess the activity of this compound and the effectiveness of your chosen controls.

Protocol 1: Western Blot for Phosphorylated MET (p-MET)

This protocol allows for the direct visualization and quantification of MET activation.

Materials:

  • Cell culture reagents

  • Recombinant Human HGF

  • This compound (or fosgo-AM)

  • MET inhibitor (e.g., Crizotinib)

  • Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 4-16 hours.

  • Treatment:

    • Pre-treat cells with the MET inhibitor (e.g., 1 µM Crizotinib) or vehicle (DMSO) for 1-2 hours.

    • Add this compound (or fosgo-AM) at the desired concentration for 30 minutes.

    • Stimulate cells with HGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (anti-p-MET) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total MET and a loading control to normalize the data.

Protocol 2: In Vitro MET Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified MET kinase.

Materials:

  • Recombinant MET kinase

  • Kinase buffer

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or fosgo-AM)

  • MET inhibitor (e.g., Crizotinib)

  • Kinase activity detection reagent (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the recombinant MET kinase, peptide substrate, and kinase buffer.

  • Compound Addition: Add this compound (or fosgo-AM) and/or the MET inhibitor at various concentrations. Include appropriate vehicle controls.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by measuring ADP production).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the effect of this compound and the IC50 of the inhibitor.

Protocol 3: Cell Viability Assay (MTT or similar)

This assay assesses the effect of MET modulation on cell proliferation and survival.

Materials:

  • Cells in a 96-well plate

  • HGF, this compound, MET inhibitor

  • MTT reagent (or other viability reagent like MTS, XTT)

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the experiment.

  • Treatment: Treat the cells with HGF, this compound, and/or a MET inhibitor at the desired concentrations. Include all necessary controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the MTT reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

Troubleshooting Guide

Issue 1: No or weak p-MET signal after HGF stimulation.

  • Possible Cause: Inactive HGF, low MET expression in the cell line, or issues with the Western blot protocol.

  • Troubleshooting Steps:

    • Confirm the activity of your HGF stock.

    • Screen different cell lines to find one with robust MET expression and HGF responsiveness.

    • Ensure that phosphatase inhibitors are included in your lysis buffer and that all steps are performed on ice or at 4°C.

    • Use a positive control lysate from a cell line known to have high p-MET levels.

Issue 2: this compound does not potentiate the HGF-induced p-MET signal.

  • Possible Cause: Suboptimal concentrations of HGF or this compound, or the cell system is already maximally stimulated by HGF.

  • Troubleshooting Steps:

    • Perform a dose-response curve with HGF to find a sub-maximal concentration (e.g., EC50) for your stimulation. This compound's potentiating effect will be more apparent under these conditions.

    • Titrate the concentration of this compound to find its optimal working range. Positive modulators can sometimes exhibit a bell-shaped or hormetic dose-response curve.

Issue 3: The MET inhibitor does not block the HGF-induced p-MET signal.

  • Possible Cause: The inhibitor concentration is too low, the inhibitor is inactive, or there is a technical issue with the experiment.

  • Troubleshooting Steps:

    • Ensure the inhibitor is dissolved properly and used at a concentration several-fold higher than its IC50 for MET.

    • Confirm the activity of your inhibitor stock.

    • Increase the pre-incubation time with the inhibitor before adding HGF.

Issue 4: High background in the Western blot for p-MET.

  • Possible Cause: Non-specific antibody binding or issues with the blocking step.

  • Troubleshooting Steps:

    • Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.

    • Optimize the primary and secondary antibody concentrations.

    • Increase the number and duration of the wash steps.

By following these guidelines and protocols, researchers can confidently design and execute experiments to elucidate the specific effects of this compound on the HGF/MET signaling pathway.

References

Technical Support Center: Reducing Variability in Neurite Outgrowth Assays with fosgo-AM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing fosgo-AM to reduce variability in neurite outgrowth assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is fosgo-AM and how does it promote neurite outgrowth?

A1: Fosgo-AM is the active metabolite of fosgonimeton and acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1] This pathway is crucial for neurotrophic signaling, which supports neuronal health, plasticity, and development. By enhancing the HGF/MET system, fosgo-AM promotes neurite outgrowth, synaptogenesis, and provides neuroprotection against various insults.[1][2]

Q2: What are the common sources of variability in neurite outgrowth assays?

A2: Variability in neurite outgrowth assays can arise from several factors, including:

  • Cell Seeding Density: Inconsistent cell numbers per well can significantly impact neurite growth characteristics.[3]

  • Cell Health and Viability: Poor neuronal health at the time of plating or throughout the experiment will lead to inconsistent results.

  • Reagent Quality and Consistency: Variations in media components, growth factors, and the test compound itself can introduce variability.

  • Assay Protocol Execution: Minor deviations in incubation times, media changes, and staining procedures can affect the outcome.

  • Image Acquisition and Analysis: Inconsistent imaging parameters and subjective analysis can be a major source of variability. Automated image analysis software is recommended to standardize quantification.[4]

Q3: How does fosgo-AM help in reducing variability in these assays?

A3: Fosgo-AM promotes a more robust and consistent neurite outgrowth response by amplifying a key endogenous neurotrophic pathway. This can lead to a clearer and more reproducible experimental window, potentially overriding minor variations in cell culture conditions that might otherwise lead to inconsistent results.

Q4: What are the optimal concentrations of fosgo-AM for neurite outgrowth assays?

A4: Effective concentrations of fosgo-AM can vary depending on the neuronal cell type and experimental conditions. Published studies have shown significant effects on neurite outgrowth at concentrations of 10 nM and 100 nM in primary rat hippocampal and cortical neurons. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating. Use a calibrated automated cell counter for accurate cell density determination. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Edge effects in the culture plate.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
Poor or No Neurite Outgrowth Suboptimal culture conditions.Verify the quality and composition of your culture medium, including supplements. Ensure proper coating of culture vessels (e.g., with poly-L-lysine or laminin).
Low cell viability.Assess cell viability before plating using a method like trypan blue exclusion. Ensure gentle handling of cells during thawing and plating.
Inactive fosgo-AM.Prepare fresh stock solutions of fosgo-AM in anhydrous, sterile DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent fosgo-AM Efficacy Degradation of fosgo-AM in culture media.While specific stability data for fosgo-AM in media is not widely published, it is good practice to perform media changes with freshly diluted fosgo-AM, especially for longer-term experiments.
High background neurite growth in control wells.Reduce the serum concentration in the culture medium or switch to a serum-free formulation to lower baseline neurotrophic support.
Signs of Cytotoxicity at High fosgo-AM Concentrations Off-target effects or receptor desensitization.Perform a dose-response experiment to identify the optimal non-toxic concentration range. If high concentrations are necessary, consider reducing the treatment duration. Include a vehicle control (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.

Experimental Protocols

Detailed Protocol for Neurite Outgrowth Assay Using fosgo-AM

This protocol is a synthesized methodology based on established practices for primary neuron culture and neurite outgrowth analysis.

1. Preparation of fosgo-AM Stock Solution

  • Under sterile conditions, prepare a high-concentration stock solution (e.g., 10-100 mM) of fosgo-AM in anhydrous, sterile DMSO.

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

2. Primary Neuron Culture

  • Culture primary neurons (e.g., rat hippocampal or cortical neurons) according to your standard laboratory protocol on plates pre-coated with a suitable substrate like poly-L-lysine or laminin.

  • Plate cells at a density optimized for neurite outgrowth analysis (e.g., 10,000-20,000 cells/well in a 96-well plate).

3. fosgo-AM Treatment

  • Allow neurons to adhere and stabilize for at least 24 hours post-plating.

  • Prepare working solutions of fosgo-AM by diluting the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

  • Carefully replace the existing media with the media containing fosgo-AM or the vehicle control.

  • For multi-day assays, it is advisable to perform a full or partial media change with freshly prepared fosgo-AM solutions every 48-72 hours.

4. Immunocytochemistry

  • After the desired treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

  • Incubate with a primary antibody against a neuronal marker such as β-III tubulin or Microtubule-Associated Protein 2 (MAP2) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • (Optional) Counterstain nuclei with a fluorescent DNA-binding dye like DAPI or Hoechst.

  • Wash three times with PBS and leave the final wash on the cells for imaging.

5. Image Acquisition and Analysis

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, MetaMorph, or commercial software) to quantify neurite length, number of branches, and other relevant morphological parameters.

Data Presentation

Quantitative Effects of fosgo-AM on Neurite Outgrowth
Cell TypeTreatmentConcentrationOutcomeReference
Primary Rat Hippocampal Neuronsfosgo-AM10 nMSignificant increase in neurite length per cell.
Primary Rat Hippocampal Neuronsfosgo-AM + HGF1 nM fosgo-AM + 5 ng/mL HGFSignificant increase in neurite length per cell.
Primary Rat Cortical Neurons (Glutamate Injury Model)fosgo-AM100 nMSignificant increase in neurite network preservation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HGF_MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds fosgo-AM fosgo-AM fosgo-AM->MET_Receptor Positive Modulator PI3K PI3K MET_Receptor->PI3K Grb2_SOS Grb2/SOS MET_Receptor->Grb2_SOS AKT AKT PI3K->AKT GSK3b GSK-3β AKT->GSK3b Neurite_Outgrowth Neurite Outgrowth Synaptogenesis Neuroprotection AKT->Neurite_Outgrowth GSK3b->Neurite_Outgrowth Inhibition of GSK-3β promotes outgrowth RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Neurite_Outgrowth

Caption: HGF/MET signaling pathway activated by HGF and positively modulated by fosgo-AM.

Neurite_Outgrowth_Workflow Start Start Plate_Neurons Plate Primary Neurons Start->Plate_Neurons Adherence Allow Adherence (24h) Plate_Neurons->Adherence Treatment Treat with fosgo-AM or Vehicle Adherence->Treatment Incubation Incubate (48-72h) Treatment->Incubation Fix_Stain Fix and Stain for Neuronal Markers (e.g., β-III Tubulin) Incubation->Fix_Stain Image_Acquisition Image Acquisition Fix_Stain->Image_Acquisition Image_Analysis Quantitative Image Analysis Image_Acquisition->Image_Analysis Data_Output Data Output: - Neurite Length - Branch Points Image_Analysis->Data_Output End End Data_Output->End

Caption: Experimental workflow for a typical neurite outgrowth assay using fosgo-AM.

Troubleshooting_Logic Problem High Variability or Poor Neurite Outgrowth Check_Cells Assess Cell Health and Seeding Density Problem->Check_Cells Check_Reagents Verify Reagent Quality (Media, fosgo-AM) Problem->Check_Reagents Check_Protocol Review Protocol Execution Problem->Check_Protocol Solution_Cells Optimize Seeding Density and Handling Check_Cells->Solution_Cells Solution_Reagents Prepare Fresh Reagents and Aliquots Check_Reagents->Solution_Reagents Solution_Protocol Standardize All Steps of the Assay Check_Protocol->Solution_Protocol

Caption: A logical approach to troubleshooting common issues in neurite outgrowth assays.

References

Validation & Comparative

Validating Fosgonimeton's On-Target Effects: A Comparison Guide Using MET siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to validate the on-target effects of Fosgonimeton, a positive modulator of the Hepatocyte Growth Factor (HGF)/MET neurotrophic system, using small interfering RNA (siRNA) against the MET receptor. By comparing cellular responses to this compound in the presence and absence of MET, researchers can definitively attribute the drug's activity to its intended target.

Introduction to this compound and On-Target Validation

This compound (ATH-1017) is a prodrug that is converted to its active metabolite, ATH-1001. This active compound is designed to enhance the interaction between HGF and its receptor, MET, a receptor tyrosine kinase.[1] This positive modulation leads to the phosphorylation of MET and the activation of downstream signaling pathways, such as PI3K/Akt and MAPK, which are implicated in neurotrophic and pro-cognitive effects.

To ensure that the observed biological effects of this compound are a direct result of its interaction with the MET receptor and not due to off-target activities, a robust validation strategy is essential. The use of MET-specific siRNA provides a powerful tool for this purpose. By selectively silencing the expression of the MET receptor, researchers can create a cellular environment where the intended target of this compound is absent. Comparing the cellular response to this compound in MET-silenced cells versus control cells allows for a clear demonstration of on-target activity.

Experimental Approach: A Head-to-Head Comparison

The core of this validation strategy involves a side-by-side comparison of experimental outcomes in cells transfected with MET siRNA versus a non-targeting control siRNA (scrambled siRNA). Both sets of cells are then treated with this compound. The key endpoints for comparison are the phosphorylation of MET and downstream signaling proteins, as well as a functional cellular outcome, such as cell viability or neurite outgrowth.

Hypothetical Experimental Data

The following tables present hypothetical, yet realistic, quantitative data based on established methodologies for MET siRNA knockdown and MET agonist stimulation. These tables are intended to illustrate the expected outcomes of such an experiment.

Table 1: Quantification of MET and Phospho-MET Levels by Western Blot

Treatment GroupRelative MET Protein Level (Normalized to Loading Control)Relative Phospho-MET (p-MET) Level (Normalized to Total MET)
Control siRNA + Vehicle1.000.10
Control siRNA + this compound0.980.85
MET siRNA + Vehicle0.15Not Detected
MET siRNA + this compound0.12Not Detected

Table 2: Assessment of Downstream Signaling (Phospho-Akt) by Western Blot

Treatment GroupRelative Phospho-Akt (p-Akt) Level (Normalized to Total Akt)
Control siRNA + Vehicle0.20
Control siRNA + this compound0.90
MET siRNA + Vehicle0.18
MET siRNA + this compound0.22

Table 3: Cell Viability Assessment (MTT Assay)

Treatment GroupCell Viability (% of Control siRNA + Vehicle)
Control siRNA + Vehicle100%
Control siRNA + this compound135%
MET siRNA + Vehicle98%
MET siRNA + this compound102%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MET siRNA Transfection
  • Cell Culture: Plate primary neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Preparation: Reconstitute lyophilized MET siRNA and a non-targeting control siRNA to a stock concentration of 20 µM in RNase-free water.

  • Transfection Complex Formation:

    • For each well, dilute 50 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-transfection reagent complex to each well containing 1.8 mL of fresh, serum-free medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for MET protein knockdown.

Western Blotting for MET, p-MET, and p-Akt
  • Cell Lysis: After siRNA incubation and subsequent treatment with this compound or vehicle, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against MET, phospho-MET (Tyr1234/1235), Akt, and phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts, and total protein levels to the loading control.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Transfection and Treatment: Transfect the cells with MET siRNA or control siRNA as described above. Following the knockdown period, treat the cells with this compound or vehicle for 24-48 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

Fosgonimeton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HGF HGF This compound->HGF Positive Modulation MET Receptor MET Receptor HGF->MET Receptor Binding p-MET Phosphorylated MET MET Receptor->p-MET Phosphorylation PI3K PI3K p-MET->PI3K MAPK MAPK p-MET->MAPK Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Neurotrophic Effects Neurotrophic Effects p-Akt->Neurotrophic Effects p-MAPK p-MAPK MAPK->p-MAPK p-MAPK->Neurotrophic Effects

Caption: this compound Signaling Pathway.

siRNA_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Plate Neuronal Cells Control_siRNA Transfect with Control siRNA Cell_Culture->Control_siRNA MET_siRNA Transfect with MET siRNA Cell_Culture->MET_siRNA Control_Vehicle Vehicle Treatment Control_siRNA->Control_Vehicle Control_this compound This compound Treatment Control_siRNA->Control_this compound MET_Vehicle Vehicle Treatment MET_siRNA->MET_Vehicle MET_this compound This compound Treatment MET_siRNA->MET_this compound Western_Blot Western Blot (MET, p-MET, p-Akt) Control_Vehicle->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Control_Vehicle->Viability_Assay Control_this compound->Western_Blot Control_this compound->Viability_Assay MET_Vehicle->Western_Blot MET_Vehicle->Viability_Assay MET_this compound->Western_Blot MET_this compound->Viability_Assay

Caption: Experimental Workflow for Validation.

Conclusion

The combination of MET siRNA-mediated gene silencing with functional and signaling readouts provides a robust and reliable method for validating the on-target effects of this compound. The expected outcome is that the effects of this compound on MET phosphorylation, downstream signaling, and cell viability will be significantly attenuated or completely abolished in cells where the MET receptor has been knocked down. This would provide strong evidence that this compound exerts its therapeutic potential through the intended mechanism of action, namely the positive modulation of the HGF/MET signaling pathway. This validation is a critical step in the preclinical and clinical development of this compound as a potential treatment for neurodegenerative diseases.

References

A Comparative In Vitro Analysis of Fosgonimeton and Other HGF/MET Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Fosgonimeton, a clinical-stage small molecule, with other activators of the Hepatocyte Growth Factor (HGF)/MET signaling pathway. The HGF/MET system is a critical regulator of cellular growth, motility, and survival, and its modulation holds therapeutic promise for a range of neurological disorders. This document summarizes key in vitro data, details experimental methodologies, and visualizes relevant pathways to facilitate a comprehensive understanding of these compounds.

Mechanism of Action: Positive Modulators of the HGF/MET System

This compound and a related preclinical compound, ATH-1105, are small molecule positive modulators of the HGF/MET system.[1] this compound is a prodrug that is converted to its active metabolite, fosgo-AM (also known as ATH-1001), which then enhances the signaling cascade initiated by the binding of HGF to its receptor, MET.[2] This potentiation of the HGF/MET pathway is being investigated for its potential neurotrophic and neuroprotective effects in neurodegenerative diseases.[2][3] In contrast to HGF/MET inhibitors, which are primarily developed for oncology applications, positive modulators like this compound and ATH-1105 aim to restore or enhance the neuroprotective functions of this pathway.

HGF/MET Signaling Pathway

The binding of HGF to the MET receptor tyrosine kinase triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the phosphatidylinositol 3-kinase (PI3K)/AKT and the RAS/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for promoting cell survival, growth, and plasticity.

HGF_MET_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binding & Activation PI3K PI3K MET_Receptor->PI3K Phosphorylation RAS RAS MET_Receptor->RAS Activation AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Neurite_Outgrowth Neurite_Outgrowth ERK->Neurite_Outgrowth Synaptogenesis Synaptogenesis ERK->Synaptogenesis Fosgonimeton_ATH1105 This compound ATH-1105 Fosgonimeton_ATH1105->MET_Receptor Positive Modulation

Figure 1: Simplified HGF/MET signaling pathway and the point of intervention for positive modulators.

In Vitro Performance Comparison

The following tables summarize the available in vitro data for this compound (active metabolite, fosgo-AM) and ATH-1105. It is important to note that the data are compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.

MET Phosphorylation

Activation of the MET receptor is a key initial step in the signaling cascade. This is often assessed by measuring the phosphorylation of the receptor.

CompoundCell LineHGF ConcentrationCompound ConcentrationFold Increase in pMET (vs. HGF alone)Citation
ATH-1105 Not Specified1 ng/mLNot Specified~6-fold[4]

No direct quantitative data for this compound's effect on MET phosphorylation was available in the provided search results.

Neurite Outgrowth

Neurite outgrowth is a crucial process in neuronal development and regeneration, and it is a key measure of the neurotrophic potential of a compound.

CompoundCell TypeTreatment DurationCompound ConcentrationObservationCitation
Fosgo-AM Primary Hippocampal NeuronsNot SpecifiedNot SpecifiedEnhanced neurite outgrowth
ATH-1105 Primary Rat Hippocampal Neurons3 days1 nMSignificant increase in neurite length per cell
ATH-1105 Rat Motor Neurons24 hours (post-glutamate injury)Not SpecifiedSignificant increase in neurite length
Synaptogenesis

Synaptogenesis, the formation of synapses, is fundamental for neuronal communication and plasticity.

CompoundCell TypeTreatment DurationCompound ConcentrationObservationCitation
Fosgo-AM Primary Hippocampal NeuronsNot SpecifiedNot SpecifiedEnhanced synaptogenesis
ATH-1105 Primary Rat Hippocampal Neurons9 days1 nMSignificant increase in synaptic count

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

MET Phosphorylation Assay (ELISA-based)

This protocol describes a general method for quantifying MET phosphorylation in cell lysates using a sandwich ELISA.

MET_Phosphorylation_Workflow cluster_elisa ELISA Steps Start Start Cell_Culture 1. Culture cells to desired confluency. Start->Cell_Culture Serum_Starve 2. Serum-starve cells. Cell_Culture->Serum_Starve Treat 3. Treat with HGF and test compound. Serum_Starve->Treat Lyse 4. Lyse cells to extract proteins. Treat->Lyse ELISA 5. Perform sandwich ELISA for pMET. Lyse->ELISA Capture 5a. Add lysate to anti-MET coated plate. Detect 5b. Add anti-phospho-tyrosine antibody. HRP_Substrate 5c. Add HRP-conjugated secondary and substrate. Readout 6. Measure absorbance at 450 nm. HRP_Substrate->Readout End End Readout->End

Figure 2: Workflow for a MET Phosphorylation ELISA.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 or primary neurons) in 96-well plates. Once confluent, serum-starve the cells for a specified period. Treat the cells with a sub-saturating concentration of HGF in the presence or absence of the test compound for a defined time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA:

    • Add cell lysates to a 96-well plate pre-coated with a capture antibody specific for the MET receptor. Incubate for 2.5 hours at room temperature or overnight at 4°C.

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated tyrosine residues. Incubate for 1 hour at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 45 minutes at room temperature.

    • Wash the wells and add a TMB substrate solution. Incubate for 30 minutes in the dark.

    • Add a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phospho-MET signal to the total protein concentration in each lysate.

Neurite Outgrowth Assay

This protocol outlines a general procedure for quantifying neurite outgrowth in primary neurons.

Methodology:

  • Cell Culture: Plate primary neurons (e.g., hippocampal or cortical neurons) on a suitable substrate (e.g., poly-D-lysine or laminin-coated plates).

  • Compound Treatment: Treat the neurons with the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known neurotrophic factor). The treatment duration can vary (e.g., 24-72 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., goat serum).

    • Incubate with a primary antibody against a neuronal marker such as β-III tubulin or MAP2.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify neurite length, number of branches, and other morphological parameters.

Synaptogenesis Assay

This protocol provides a general method for quantifying synapse formation in vitro.

Synaptogenesis_Workflow cluster_stain Immunostaining Steps Start Start Neuron_Culture 1. Culture primary neurons to maturity. Start->Neuron_Culture Compound_Treatment 2. Treat with test compound. Neuron_Culture->Compound_Treatment Fix_Permeabilize 3. Fix and permeabilize cells. Compound_Treatment->Fix_Permeabilize Immunostain 4. Immunostain for pre- and post-synaptic markers. Fix_Permeabilize->Immunostain Primary_Ab 4a. Incubate with primary antibodies (e.g., anti-synapsin and anti-PSD-95). Secondary_Ab 4b. Incubate with fluorescent secondary antibodies. Imaging 5. Acquire images using fluorescence microscopy. Secondary_Ab->Imaging Quantification 6. Quantify co-localized synaptic puncta. Imaging->Quantification End End Quantification->End

Figure 3: Workflow for an in vitro synaptogenesis assay.

Methodology:

  • Cell Culture: Culture primary neurons until they reach a mature state where they form synapses.

  • Compound Treatment: Treat the mature neuronal cultures with the test compound for a specified period (e.g., several days).

  • Immunostaining:

    • Fix and permeabilize the cells as described in the neurite outgrowth assay protocol.

    • Incubate with primary antibodies against a pre-synaptic marker (e.g., synapsin or synaptophysin) and a post-synaptic marker (e.g., PSD-95 or Homer).

    • Wash and incubate with appropriately colored fluorescent secondary antibodies.

  • Imaging and Analysis:

    • Acquire images using a high-resolution fluorescence microscope.

    • Use image analysis software to identify and quantify the co-localization of pre- and post-synaptic puncta, which represent synapses.

Conclusion

The available in vitro data suggest that both this compound and ATH-1105 are effective positive modulators of the HGF/MET signaling pathway, demonstrating neurotrophic and neuroprotective properties. Both compounds have been shown to enhance neurite outgrowth and synaptogenesis in primary neuronal cultures. While direct comparative quantitative data is limited, the consistent positive effects observed in these key in vitro assays underscore the therapeutic potential of this class of compounds for neurodegenerative diseases. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of their relative potency and efficacy.

References

A Preclinical Comparative Analysis of Fosgonimeton and Donepezil in Dementia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two therapeutic agents for dementia: fosgonimeton (ATH-1017), an investigational small molecule, and donepezil, an established acetylcholinesterase inhibitor. The comparison is based on available experimental data from various preclinical dementia models, focusing on their distinct mechanisms of action, efficacy in cognitive and neuropathological endpoints, and the methodologies employed in these studies.

Mechanisms of Action: Two Distinct Therapeutic Approaches

This compound and donepezil operate through fundamentally different pathways to elicit their pro-cognitive and neuroprotective effects.

This compound is a prodrug that is converted to its active metabolite, which acts as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling system.[1][2] This pathway is a crucial endogenous repair mechanism essential for neuronal health, survival, and function.[1] In neurodegenerative conditions like Alzheimer's disease, the HGF/MET system's function may be impaired.[1] By enhancing this signaling cascade, this compound promotes neurotrophic effects such as synaptogenesis and neurite outgrowth, and protects against neurotoxic insults.[3]

Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase. In Alzheimer's disease, there is a deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons. By blocking acetylcholinesterase, donepezil prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability at the synapses and enhancing cholinergic transmission. This mechanism is aimed at symptomatically improving cognitive function.

G cluster_0 This compound (HGF/MET Pathway) cluster_1 Donepezil (Cholinergic Pathway) This compound This compound (Prodrug) Fosgo_AM Fosgo-AM (Active Metabolite) This compound->Fosgo_AM MET MET Receptor Fosgo_AM->MET + HGF HGF HGF->MET binds PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT ERK ERK Pathway MET->ERK Neuroprotection Neuroprotection PI3K_AKT->Neuroprotection Synaptogenesis Synaptogenesis & Neurite Outgrowth ERK->Synaptogenesis Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE inhibits Synaptic_Cleft Synaptic Cleft AChE->Synaptic_Cleft ACh Acetylcholine (ACh) ACh->Synaptic_Cleft breakdown Cholinergic_Transmission Enhanced Cholinergic Transmission Synaptic_Cleft->Cholinergic_Transmission

Figure 1: Signaling Pathways of this compound and Donepezil.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies are limited. This section compares data from separate studies conducted in analogous dementia models.

Cholinergic Deficit Model (Scopolamine-Induced Amnesia)

The scopolamine-induced amnesia model is a standard for assessing pro-cognitive effects by inducing a transient cholinergic deficit.

CompoundAnimal ModelKey Cognitive TaskDosageKey FindingCitation
Fosgo-AM (active metabolite of this compound)RatNot SpecifiedNot SpecifiedRescued cognitive deficits.
Donepezil RatVarious cognitive/behavioral testsNot SpecifiedAttenuated deficits in psychomotor function, simple conditioning, and attention. Small effects on working memory and spatial mapping.
Donepezil MouseSocial Memory1 mg/kgReversed scopolamine-induced short-term memory deficit.
Donepezil MouseY-maze3-10 mg/kgAmeliorated scopolamine-induced memory impairment.
Alzheimer's Disease Transgenic and Neuropathological Models

These models feature key pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) plaques.

CompoundAnimal ModelTreatment DurationKey Neuropathological/Cognitive FindingsCitation
This compound Rat (ICV Aβ25-35 model)14 daysRescued cognitive impairment in passive avoidance test.
This compound Rat Cortical Neurons (Aβ1-42 challenge)In vitroImproved neuronal survival, protected neurite networks, and reduced tau hyperphosphorylation.
Donepezil Tg2576 Mouse6 months (from 3 to 9 months of age)At 4 mg/kg, significantly reduced soluble Aβ, Aβ plaque number, and increased synaptic density.
Donepezil 5xFAD MouseNot SpecifiedAt 1 mg/kg (i.p.), significantly reduced Aβ plaque number and Aβ-mediated microglial activation. Did not alter tau pathology.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of preclinical data.

Scopolamine-Induced Amnesia Model
  • Objective: To induce a transient cognitive deficit by antagonizing muscarinic cholinergic receptors, mimicking aspects of dementia.

  • Animals: Typically rats or mice.

  • Procedure:

    • Habituation: Animals are habituated to the testing apparatus (e.g., Y-maze, Morris water maze).

    • Drug Administration: The test compound (e.g., this compound, donepezil) or vehicle is administered at a predetermined time before scopolamine injection.

    • Scopolamine Injection: Scopolamine is administered (e.g., 1.0 mg/kg, intraperitoneally) to induce amnesia, typically 30 minutes before the behavioral task.

    • Behavioral Testing: Cognitive performance is assessed using tasks that measure learning and memory, such as spontaneous alternation in a Y-maze or escape latency in the Morris water maze.

  • Key Endpoints:

    • Spontaneous alternation percentage (Y-maze).

    • Escape latency and distance traveled to find a hidden platform (Morris water maze).

    • Time spent in social interaction (social memory tests).

G cluster_workflow Typical Preclinical Study Workflow A Animal Model Selection (e.g., 5xFAD mice) B Baseline Behavioral Assessment (Optional) A->B C Randomization into Groups (Vehicle, this compound, Donepezil) B->C D Chronic Drug Administration (e.g., 6 months via drinking water) C->D E Post-Treatment Behavioral Testing (e.g., Morris Water Maze) D->E F Tissue Collection (Brain) E->F G Biochemical & Histological Analysis (Aβ plaques, Synaptic density) F->G

Figure 2: Generalized Experimental Workflow.

In Vivo Aβ-Infusion Model
  • Objective: To model the cognitive deficits and neurotoxicity induced by amyloid-beta peptides.

  • Animals: Typically rats.

  • Procedure:

    • Surgery: Animals undergo stereotaxic surgery for intracerebroventricular (ICV) infusion of Aβ peptides (e.g., Aβ25-35). Sham-operated animals receive a vehicle infusion.

    • Recovery: A recovery period is allowed post-surgery.

    • Drug Administration: Daily treatment with this compound or vehicle is initiated.

    • Behavioral Testing: Cognitive function is assessed using tasks like the passive avoidance test.

  • Key Endpoints:

    • Step-through latency in the passive avoidance test, where a longer latency indicates better memory retention.

Transgenic Mouse Models (e.g., Tg2576, 5xFAD)
  • Objective: To evaluate therapeutic agents in models that genetically recapitulate aspects of Alzheimer's disease pathology, such as Aβ overproduction and plaque formation.

  • Animals: Mice carrying human transgenes for amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease.

  • Procedure:

    • Aging: Mice are aged to allow for the development of AD-like pathology.

    • Drug Administration: Long-term administration of the test compound (e.g., donepezil in drinking water for 6 months) is initiated.

    • Tissue Analysis: At the end of the treatment period, brains are harvested for quantitative light and electron microscopy.

  • Key Endpoints:

    • Quantification of soluble and insoluble Aβ levels.

    • Aβ plaque number and burden in the hippocampus and cortex.

    • Density of synaptic markers (e.g., synaptophysin) or synapse counts by electron microscopy.

Summary and Conclusion

Preclinical data suggests that this compound and donepezil improve cognitive function in dementia models through distinct mechanisms.

  • This compound demonstrates a neuro-regenerative and protective approach by positively modulating the HGF/MET system. It has shown efficacy in models of cholinergic deficit and Aβ-induced toxicity, where it not only rescues cognitive function but also shows potential to protect neurons and reduce AD-related pathology like tau hyperphosphorylation.

  • Donepezil provides symptomatic relief by enhancing cholinergic neurotransmission. In preclinical models, it effectively reverses cognitive deficits induced by cholinergic antagonists and can reduce Aβ pathology and prevent synapse loss in transgenic models with long-term administration. However, its effects on tau pathology are less clear.

The choice between these therapeutic strategies in a clinical context would depend on the desired outcome: symptomatic improvement versus potential disease modification. This compound's mechanism suggests a potential to alter the course of neurodegeneration, a claim supported by its neuroprotective effects in vitro and in vivo. Donepezil is a well-established symptomatic treatment with a different, but proven, preclinical and clinical profile. Further head-to-head comparative studies in standardized preclinical models would be invaluable to more definitively delineate the relative efficacy and disease-modifying potential of these two agents.

References

Western Blot Analysis: Confirming the Downstream Signaling of Fosgonimeton in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Fosgonimeton's effects on its downstream signaling pathway, confirmed by Western blot analysis. The data presented here offers insights into its mechanism of action and therapeutic potential in neurodegenerative diseases. We also compare its performance with an alternative Hepatocyte Growth Factor (HGF)/MET system modulator, Dihexa.

Quantitative Data Summary

The following table summarizes the quantitative data from Western blot analyses demonstrating the effects of this compound's active metabolite (fosgo-AM) and the alternative compound, Dihexa, on key downstream signaling proteins. It is important to note that the data for fosgo-AM and Dihexa are derived from separate preclinical studies. Therefore, a direct comparison should be interpreted with caution.

Treatment GroupProtein TargetCell/Tissue TypeFold Change/EffectSignificance (p-value)Reference
Fosgo-AM + HGF vs. HGF alonePhospho-ERK (pERK)HEK293 cellsSignificant Increase< 0.01[1]
Fosgo-AM + HGF vs. HGF alonePhospho-AKT (pAKT)HEK293 cellsSignificant Increase< 0.001[1]
Dihexa (10⁻¹⁰ M) + HGF (1.25 ng/ml) vs. HGF alonePhospho-c-Met (p-c-Met)HEK-293T cellsSignificant Augmentation< 0.001[2]
Dihexa (10⁻¹⁰ M) + HGF (2.5 ng/ml) vs. HGF alonePhospho-c-Met (p-c-Met)HEK-293T cellsSignificant Augmentation< 0.001[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.

Fosgonimeton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Prodrug) Fosgo_AM Fosgo-AM (Active Metabolite) This compound->Fosgo_AM Metabolism MET MET Receptor Fosgo_AM->MET Positive Modulation HGF HGF HGF->MET Binding PI3K PI3K MET->PI3K MAPK_pathway RAS-RAF-MEK MET->MAPK_pathway AKT AKT PI3K->AKT pAKT p-AKT (Phosphorylated) AKT->pAKT Pro_survival Pro-survival & Neurotrophic Effects pAKT->Pro_survival ERK ERK MAPK_pathway->ERK pERK p-ERK (Phosphorylated) ERK->pERK pERK->Pro_survival Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Gel Electrophoresis cluster_transfer 3. Protein Transfer cluster_detection 4. Immunodetection Cell_Culture Cell Culture/ Tissue Homogenization Lysis Cell Lysis Cell_Culture->Lysis Protein_Quantification Protein Quantification (BCA Assay) Lysis->Protein_Quantification Sample_Loading Sample Loading into SDS-PAGE Gel Separation Protein Separation by Size Sample_Loading->Separation Transfer Electrotransfer to PVDF Membrane Separation->Transfer Blocking Blocking (e.g., 5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Cross-Validation of Fosgonimeton's Efficacy in Different Neuronal Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Fosgonimeton, a novel small molecule positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, with other neurotrophic agents and dementia therapeutics. The data presented is compiled from preclinical studies to offer a comparative overview of their performance in key cellular assays relevant to neurodegenerative diseases.

Executive Summary

This compound, through its active metabolite, demonstrates significant neurotrophic and neuroprotective effects in primary neuronal cultures. It has been shown to promote neurite outgrowth, enhance synaptogenesis, and protect neurons from various toxic insults, including amyloid-beta (Aβ) toxicity.[1][2] While direct comparative studies of this compound across different neuronal cell lines are limited, this guide consolidates available data to provide a cross-validation of its potential efficacy. For comparison, we include data on Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and currently approved dementia therapeutics such as Donepezil, Memantine, and Lecanemab.

Data Presentation

Table 1: Comparative Efficacy of Neurotrophic Agents on Neurite Outgrowth
CompoundCell LineConcentrationEndpointResult
This compound (active metabolite) Primary Rat Hippocampal Neurons1 nMNeurite OutgrowthEnhanced neurite outgrowth[1]
BDNF Differentiated SH-SY5Y50 ng/mL (~2 nM)Neurite LengthIncrease from ~116 µm to ~136 µm[3]
NGF PC1250 ng/mLNeurite OutgrowthStable and sustained differentiation and neurite outgrowth[4]
Table 2: Comparative Efficacy on Neuronal Viability/Protection
CompoundCell LineInsultConcentrationEndpointResult
This compound (active metabolite) Primary Rat Cortical NeuronsAmyloid-beta (Aβ)100 nMNeuronal SurvivalSignificant improvement in neuronal survival
Donepezil SH-SY5YAmyloid-beta (Aβ)5-20 µmolCell Viability (MTT) & LDH ReleaseIncreased cell viability and decreased LDH release
Memantine Primary Rat Hippocampal & Cortical NeuronsGlutamate & NMDA1-10 µMNeuronal ViabilitySignificantly protected neurons
Lecanemab Primary Rat Cortical NeuronsAmyloid-beta (Aβ)25 nMNeuronal SurvivalMaintained neuronal survival in the presence of Aβ

Experimental Protocols

Neurite Outgrowth Assay with this compound in Primary Neurons

This protocol is adapted from preclinical studies evaluating the neurotrophic effects of this compound's active metabolite.

  • Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) Sprague-Dawley rat pups. Neurons are plated on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: On day in vitro (DIV) 1, neurons are treated with the active metabolite of this compound (1 nM) or vehicle control. Media is refreshed on DIV 3.

  • Immunocytochemistry: On DIV 4, cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100. Neurons are stained with an antibody against a neuronal marker such as β-III tubulin.

  • Imaging and Analysis: Images are captured using a high-content imaging system. Neurite length and branching are quantified using automated image analysis software.

Neuroprotection Assay against Amyloid-Beta Toxicity

This protocol is a generalized procedure based on studies with this compound and other neuroprotective agents.

  • Cell Culture: Primary cortical neurons or SH-SY5Y cells are cultured to a mature state. For SH-SY5Y cells, differentiation may be induced using retinoic acid.

  • Treatment: Cells are pre-treated with the test compound (e.g., this compound's active metabolite at 100 nM, Donepezil at 5-20 µM) for a specified period (e.g., 2 hours).

  • Induction of Toxicity: Aggregated amyloid-beta 1-42 (Aβ42) oligomers are added to the culture medium at a final concentration known to induce cytotoxicity (e.g., 5 µM).

  • Assessment of Cell Viability: After 24-48 hours of incubation with Aβ42, cell viability is assessed using standard assays:

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

Mandatory Visualization

Fosgonimeton_Signaling_Pathway This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Conversion MET MET Receptor Active_Metabolite->MET Positive Modulation HGF HGF HGF->MET Binds PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT MAPK_ERK MAPK/ERK Pathway MET->MAPK_ERK Neuroprotection Neuroprotection (Anti-apoptosis, Reduced Oxidative Stress) PI3K_AKT->Neuroprotection Neurite_Outgrowth Neurite Outgrowth & Synaptogenesis MAPK_ERK->Neurite_Outgrowth

This compound's Mechanism of Action

Experimental_Workflow_Neurite_Outgrowth cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Plating Plate Neuronal Cells (e.g., Primary Neurons, SH-SY5Y) Differentiation Differentiate (if applicable) (e.g., with Retinoic Acid) Plating->Differentiation Add_Compound Add Test Compound (e.g., this compound) Differentiation->Add_Compound Fix_Stain Fix and Stain (e.g., β-III tubulin) Add_Compound->Fix_Stain Imaging High-Content Imaging Fix_Stain->Imaging Quantification Quantify Neurite Length and Branching Imaging->Quantification

Experimental Workflow for Neurite Outgrowth Assay

Logical_Comparison This compound This compound Primary_Neurons Primary Neurons This compound->Primary_Neurons Efficacy Data Available Alternatives Alternatives Neurotrophic_Factors Neurotrophic Factors (BDNF, NGF) Alternatives->Neurotrophic_Factors Dementia_Therapeutics Dementia Therapeutics (Donepezil, Memantine, Lecanemab) Alternatives->Dementia_Therapeutics SH_SY5Y SH-SY5Y Neurotrophic_Factors->SH_SY5Y Efficacy Data Available PC12 PC12 Neurotrophic_Factors->PC12 Efficacy Data Available Dementia_Therapeutics->Primary_Neurons Efficacy Data Available Dementia_Therapeutics->SH_SY5Y Efficacy Data Available

Logical Relationship of Compared Compounds and Cell Lines

References

Validating the Neuroprotective Effects of Fosgonimeton: A Comparative Analysis of Oxidative Stress Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, targeting oxidative stress remains a pivotal strategy. Fosgonimeton, a novel small-molecule positive modulator of the hepatocyte growth factor (HGF)/MET signaling system, has emerged as a promising neuroprotective candidate. Preclinical studies suggest its therapeutic potential is partly mediated by mitigating oxidative stress, a key pathological driver in conditions like Alzheimer's and Parkinson's disease. This guide provides a comparative analysis of this compound's effects on oxidative stress markers alongside two other well-known neuroprotective agents with antioxidant properties, Edaravone and N-acetylcysteine (NAC). The data presented here is compiled from various preclinical studies and aims to offer a quantitative and methodological reference for researchers in the field.

Comparative Analysis of Neuroprotective Effects on Oxidative Stress Markers

The following table summarizes the effects of this compound's active metabolite (fosgo-AM), Edaravone, and N-acetylcysteine on key oxidative stress markers in various in vitro neuronal models. It is important to note that the experimental conditions, including cell types, oxidative stressors, and compound concentrations, vary across studies, which should be considered when making direct comparisons.

CompoundConcentrationCell ModelOxidative StressorAssayObserved EffectReference
Fosgo-AM 100 nMPrimary Rat Cortical NeuronsAmyloid-β (Aβ)MitoSOX (Mitochondrial ROS)Significant decrease in mitochondrial oxidative stress.[1][2][1][2]
Edaravone 40 µMSH-SY5Y Human Neuroblastoma CellsAmyloid-β (Aβ)DCFH-DA (Intracellular ROS)Significant reduction in ROS levels.[3]
Edaravone 40 µMSH-SY5Y Human Neuroblastoma CellsAmyloid-β (Aβ)SOD Activity AssaySignificant increase in SOD mRNA and protein levels.
N-acetylcysteine (NAC) 100 µmol/lPrimary Rat Hippocampus NeuronsHydrogen Peroxide (H₂O₂)DCFH-DA (Intracellular ROS)Significant mitigation of excessive ROS production.
N-acetylcysteine (NAC) Not SpecifiedAPP/PS-1 Mouse ModelAmyloid-β (Aβ)GSH AssayAugmentation in GSH levels.

Note: The lack of standardized reporting across studies makes a direct head-to-head comparison challenging. The presented data is intended to provide a general overview of the compounds' antioxidative capacities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key oxidative stress assays cited in this guide.

Reactive Oxygen Species (ROS) Assay using Dihydroethidium (DHE) or 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

This assay measures the intracellular production of reactive oxygen species.

  • Materials:

    • Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y cells)

    • DHE or DCFH-DA fluorescent probe

    • Hanks' Balanced Salt Solution (HBSS) or appropriate buffer

    • Oxidative stressor (e.g., Amyloid-β oligomers, H₂O₂)

    • Test compounds (Fosgo-AM, Edaravone, NAC)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed neuronal cells in a multi-well plate and allow them to adhere and differentiate.

    • Pre-treat the cells with the test compounds at desired concentrations for a specified period (e.g., 1 hour).

    • Load the cells with DHE (typically 5-10 µM) or DCFH-DA (typically 10-20 µM) in HBSS for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Induce oxidative stress by adding the chosen stressor to the cells.

    • Incubate for the desired time period.

    • Measure the fluorescence intensity using a microplate reader (for DHE, Ex/Em ~518/605 nm; for DCFH-DA, Ex/Em ~485/535 nm) or visualize and quantify using a fluorescence microscope.

    • Normalize the fluorescence intensity to cell viability (e.g., using an MTT assay) or protein content.

GSH/GSSG Ratio Assay

This assay determines the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), a key indicator of cellular redox state.

  • Materials:

    • Neuronal cell culture

    • GSH/GSSG-Glo™ Assay kit (Promega) or similar

    • Lysis buffer

    • Reagents for measuring total GSH and GSSG separately

    • Luminometer

  • Procedure (based on a commercial kit):

    • Culture and treat neuronal cells with the test compounds and oxidative stressor as described previously.

    • For total GSH measurement, lyse the cells with the provided lysis reagent.

    • For GSSG measurement, lyse the cells with a specific reagent that blocks free GSH while preserving GSSG.

    • Add a reagent that converts GSSG to GSH.

    • Add a luciferin-based probe that generates a luminescent signal proportional to the amount of GSH present.

    • Incubate at room temperature as per the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Calculate the GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a critical antioxidant enzyme.

  • Materials:

    • Neuronal cell lysate

    • SOD Assay Kit (e.g., from Cayman Chemical, Abcam)

    • Substrate for SOD (e.g., xanthine oxidase and a tetrazolium salt)

    • Spectrophotometer

  • Procedure (based on a typical colorimetric kit):

    • Prepare cell lysates from treated and untreated neuronal cells.

    • Add the cell lysate to a multi-well plate.

    • Add the reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a tetrazolium salt that reacts with superoxide to form a colored product.

    • SOD in the sample will compete for the superoxide radicals, thus inhibiting the colorimetric reaction.

    • Incubate the plate for a specified time at room temperature.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.

Fosgonimeton_Pathway Fosgo This compound (fosgo-AM) MET MET Receptor Fosgo->MET Positive Modulation HGF HGF HGF->MET Binds & Activates PI3K PI3K/Akt Pathway MET->PI3K MAPK RAS/MEK/ERK Pathway MET->MAPK Neuroprotection Neuroprotection (Neuronal Survival, Synaptic Plasticity) PI3K->Neuroprotection OxidativeStress Oxidative Stress (Reduced ROS) PI3K->OxidativeStress MAPK->Neuroprotection MAPK->OxidativeStress

Caption: this compound's Mechanism of Action.

Experimental_Workflow Start Start: Neuronal Cell Culture (e.g., Primary Neurons, SH-SY5Y) Pretreat Pre-treatment with Neuroprotective Compound (e.g., Fosgo-AM, Edaravone, NAC) Start->Pretreat InduceStress Induction of Oxidative Stress (e.g., Aβ, H₂O₂) Pretreat->InduceStress Assays Perform Oxidative Stress Assays InduceStress->Assays ROS ROS Assay (DHE, DCFH-DA) Assays->ROS GSH GSH/GSSG Ratio Assay Assays->GSH SOD SOD Activity Assay Assays->SOD Analysis Data Analysis and Comparison ROS->Analysis GSH->Analysis SOD->Analysis

Caption: Oxidative Stress Assay Workflow.

References

Fosgonimeton: A Comparative Analysis of its Neuroprotective Effects on Diverse Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosgonimeton (ATH-1017) is an investigational small molecule designed to positively modulate the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical system for neuronal health, survival, and regeneration.[1][2] Preclinical and clinical studies have explored its therapeutic potential in neurodegenerative diseases, primarily Alzheimer's and Parkinson's disease. This guide provides a comparative analysis of this compound's effects on different neuronal subtypes based on available experimental data, offering insights into its potential broad-spectrum neuroprotective capabilities.

Mechanism of Action: Enhancing the HGF/MET Neurotrophic System

This compound is a prodrug that is converted to its active metabolite, which can cross the blood-brain barrier.[1] This active metabolite enhances the binding of HGF to its receptor, MET, a receptor tyrosine kinase. This potentiation triggers the phosphorylation of the MET receptor and initiates downstream signaling cascades, principally the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][3] These pathways are fundamental in promoting cell survival, growth, differentiation, and reducing apoptosis, thereby offering a multimodal approach to neuroprotection.

Fosgonimeton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Conversion MET_Receptor MET Receptor Active_Metabolite->MET_Receptor Positive Modulation HGF HGF HGF->MET_Receptor Binding PI3K PI3K MET_Receptor->PI3K MAPK_ERK MAPK/ERK Pathway MET_Receptor->MAPK_ERK Akt Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b CREB CREB Akt->CREB MAPK_ERK->CREB Survival Cell Survival Neuroprotection Synaptogenesis CREB->Survival

This compound's HGF/MET signaling cascade.

Comparative Neuroprotective Effects on Neuronal Subtypes

While direct head-to-head comparative studies on a wide array of neuronal subtypes are limited, preclinical data from various models provide insights into this compound's efficacy across different neuronal populations.

Neuronal SubtypePreclinical ModelInsult/PathologyObserved Effects of this compound (Active Metabolite)Citations
Cortical Neurons Primary rat cortical neuronsAmyloid-beta (Aβ) toxicityImproved neuronal survival, protected neurite networks, reduced tau hyperphosphorylation, decreased mitochondrial oxidative stress.
Primary rat cortical neuronsGlutamate excitotoxicityProtected against neuronal death (effects abolished by AKT or MEK/ERK inhibitors).
Primary cortical neuron culturesOxidative stress, neuroinflammationNeuroprotective effects.
Hippocampal Neurons Primary hippocampal neuronsGeneral culture conditionsEnhanced synaptogenesis and neurite outgrowth.
Dopaminergic Neurons Rat primary dopaminergic neuron culture6-hydroxydopamine (6-OHDA)Reduced α-synuclein aggregation.
Aged mouse model of Parkinson's with α-synuclein pathologyα-synuclein toxicityImproved motor function, promoted dopaminergic neuron survival, and reduced α-synuclein aggregation.
Motor Neurons Rat model of ALS (HGF gene transfer, not this compound)Not ApplicablePrevented motor symptoms and neuron loss.

Note: The data for motor neurons is inferred from studies on HGF gene transfer, the pathway modulated by this compound, as direct studies with this compound on this neuronal subtype were not prominently found in the search results.

Clinical Insights from Alzheimer's Disease Trials

Clinical trials of this compound in patients with mild-to-moderate Alzheimer's disease have provided mixed results on primary cognitive and functional endpoints. However, these studies have revealed intriguing trends and biomarker changes that support its neuroprotective mechanism of action.

Trial (Phase)PopulationKey Outcomes & Biomarker ChangesCitations
LIFT-AD (Phase 2/3) Mild-to-moderate Alzheimer's DiseaseDid not meet primary endpoint of Global Statistical Test (GST) score at 26 weeks. However, trends favoring this compound were observed on cognitive (ADAS-Cog11) and functional (ADCS-ADL23) scales. Notably, treatment reduced plasma levels of pTau217, a key Alzheimer's biomarker. Favorable changes were also seen in other biomarkers including neurofilament light chain (NfL), glial fibrillary acidic protein (GFAP), p-Tau181, and the Aβ42/40 ratio.
SHAPE (Phase 2) Parkinson's Disease Dementia and Dementia with Lewy BodiesShowed positive effects on cognitive outcomes.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

Neuroprotection Assay in Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.

  • Treatment: Neurons are pre-treated with this compound's active metabolite at various concentrations for a specified duration.

  • Induction of Injury: A neurotoxic insult is introduced, such as Amyloid-beta oligomers, glutamate, or hydrogen peroxide.

  • Assessment of Neuronal Viability: After a set incubation period, cell viability is quantified using assays like the MTT assay (measuring mitochondrial function) or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Immunocytochemistry: Neuronal survival and morphology, including neurite length and branching, are often assessed by staining for neuron-specific markers like β-III tubulin or MAP2.

Neuroprotection_Workflow Start Isolate & Culture Primary Cortical Neurons Pre_treatment Pre-treat with This compound Active Metabolite Start->Pre_treatment Induce_Injury Induce Neuronal Injury (e.g., Aβ, Glutamate) Pre_treatment->Induce_Injury Incubate Incubate for 24-48 hours Induce_Injury->Incubate Assess_Viability Assess Neuronal Viability (MTT, LDH assays) Incubate->Assess_Viability Assess_Morphology Assess Neuronal Morphology (Immunocytochemistry) Incubate->Assess_Morphology Analyze_Data Analyze & Compare Data (Treated vs. Untreated) Assess_Viability->Analyze_Data Assess_Morphology->Analyze_Data End Conclusion on Neuroprotective Effect Analyze_Data->End

General workflow for assessing neuroprotection.

Comparison with Other Neuroprotective Agents

While direct comparative in vitro or in vivo studies are not extensively available, a conceptual comparison can be made based on the mechanism of action.

Therapeutic AgentPrimary Mechanism of ActionNeuronal Specificity
This compound Positive modulator of the HGF/MET signaling pathway, promoting broad neurotrophic and survival signals.Appears to have broad-spectrum effects on various neuronal subtypes including cortical, hippocampal, and dopaminergic neurons.
Lecanemab Monoclonal antibody that targets soluble amyloid-beta protofibrils.Primarily aimed at mitigating amyloid pathology, with downstream effects on neuronal health, particularly in Alzheimer's disease.
Donepezil Acetylcholinesterase inhibitor, increasing acetylcholine levels.Primarily impacts cholinergic neurons, but may have broader neuroprotective effects.
Memantine NMDA receptor antagonist, reducing glutamate excitotoxicity.Broadly applicable to neurons sensitive to excitotoxicity.

Conclusion

This compound demonstrates a broad-spectrum neuroprotective effect across various neuronal subtypes in preclinical models, including cortical, hippocampal, and dopaminergic neurons. Its mechanism of action, through the positive modulation of the HGF/MET signaling pathway, offers a comprehensive approach to neuronal support by enhancing cell survival, synaptogenesis, and neurite outgrowth while protecting against a range of neurotoxic insults. While clinical trials in Alzheimer's disease have not met their primary endpoints, the consistent positive trends in cognitive measures and favorable biomarker changes suggest a potential for neuroprotection. Further research, including more direct comparative studies across a wider range of neuronal subtypes, will be crucial to fully elucidate the therapeutic potential of this compound in various neurodegenerative disorders.

References

Validating Fosgonimeton's Mechanism: A Comparative Guide to Target Engagement Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fosgonimeton (ATH-1017) is a clinical-stage small molecule in development for the treatment of neurodegenerative diseases. Its mechanism of action is attributed to the positive modulation of the Hepatocyte Growth Factor (HGF)/MET receptor tyrosine kinase signaling pathway, which is crucial for neuronal health, survival, and regeneration.[1] This guide provides a comparative overview of methodologies to validate the role of MET in this compound's therapeutic effects, with a primary focus on the application of CRISPR-Cas9 gene editing technology.

The Gold Standard: CRISPR-Cas9 for Target Validation

CRISPR-Cas9 technology offers a precise and powerful method for validating the on-target effects of a drug candidate like this compound. By specifically knocking out the MET gene, researchers can create a definitive cellular model to assess whether the drug's activity is dependent on the presence of its intended target.

A study validating receptor tyrosine kinases as therapeutic targets in pediatric rhabdoid tumors demonstrated the power of combining small-molecule screening with genome-scale CRISPR-Cas9 gene-knockout screens.[2] This dual approach unequivocally identified dependencies on specific receptor tyrosine kinases, providing a strong rationale for targeted therapeutic development.[2] A similar strategy can be employed to irrefutably validate the role of MET in this compound's mechanism of action.

Comparison of Target Validation Methodologies

While CRISPR-Cas9 provides the most definitive evidence of target engagement, other methods have traditionally been used and can offer complementary information.

Method Principle Advantages Limitations
CRISPR-Cas9 Gene Knockout Permanent disruption of the target gene (MET) to prevent protein expression.Provides definitive evidence of target necessity; creates a clean "on-target" vs. "off-target" comparison.Can be time-consuming to generate stable knockout cell lines; potential for off-target gene editing.
RNA interference (RNAi) Transient knockdown of target mRNA (MET) using siRNA or shRNA, reducing protein expression.Relatively quick and easy to implement for transient knockdown.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Small Molecule Inhibitors Use of a known inhibitor of the target protein (MET) to block its function.Can provide rapid pharmacological validation.Inhibitors may have off-target effects, confounding the interpretation of results.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.Can confirm direct binding of the compound to the target protein in a cellular context.Does not directly measure the functional consequence of binding.

Quantitative Data Comparison: Wild-Type vs. Hypothetical MET-Knockout Cells

The following table summarizes existing data on the effects of this compound's active metabolite (fosgo-AM) and presents a hypothetical comparison of the expected outcomes in MET-knockout cells.

Assay Endpoint Wild-Type Cells + Fosgo-AM Hypothetical MET-Knockout Cells + Fosgo-AM
MET Phosphorylation Increased phosphorylation of METDose-dependent increase in MET phosphorylation in the presence of HGF.[1]No significant change in MET phosphorylation.
Neurite Outgrowth Increased neurite length and branchingSignificant increase in neurite length and number of branches in primary hippocampal neurons.[3]No significant increase in neurite outgrowth compared to untreated knockout cells.
Downstream Signaling Activation of Akt and ERK pathwaysIncreased phosphorylation of Akt and ERK.No significant increase in Akt and ERK phosphorylation.

Experimental Protocols

CRISPR-Cas9-Mediated MET Knockout

This protocol describes the generation of a stable MET-knockout neuronal cell line.

  • gRNA Design and Cloning: Design and clone two single-guide RNAs (sgRNAs) targeting exons of the human MET gene into a suitable lentiviral vector co-expressing Cas9 nuclease.

  • Lentivirus Production: Co-transfect the gRNA/Cas9-expressing lentiviral vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction of Neuronal Cells: Transduce a neuronal cell line (e.g., SH-SY5Y) with the lentiviral particles.

  • Selection and Clonal Expansion: Select transduced cells using an appropriate antibiotic resistance marker and perform single-cell cloning to isolate and expand individual knockout clones.

  • Validation of Knockout: Confirm the absence of MET protein expression in the knockout clones by Western blot and Sanger sequencing of the targeted genomic locus to identify indel mutations.

MET Phosphorylation Assay

This protocol details the measurement of MET phosphorylation in response to this compound.

  • Cell Culture: Plate wild-type and MET-knockout neuronal cells in 96-well plates.

  • Treatment: Treat the cells with varying concentrations of fosgo-AM in the presence of a sub-maximal concentration of HGF for 15-30 minutes.

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • ELISA: Use a sandwich ELISA kit to measure the levels of phosphorylated MET and total MET in the cell lysates.

  • Data Analysis: Normalize the phosphorylated MET signal to the total MET signal and express the results as a fold change over the vehicle-treated control.

Neurite Outgrowth Assay

This protocol outlines the assessment of neurite outgrowth.

  • Cell Culture: Plate primary hippocampal neurons or a neuronal cell line on coverslips coated with a suitable substrate.

  • Treatment: Treat the cells with Fosgo-AM for 48-72 hours.

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin).

  • Imaging: Acquire images of the neurons using a high-content imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total neurite length and the number of neurite branches per neuron.

Visualizing the Mechanism and Workflow

This compound's Signaling Pathway

Fosgonimeton_Signaling cluster_membrane Cell Membrane This compound This compound (Prodrug) Fosgo_AM Fosgo-AM (Active Metabolite) This compound->Fosgo_AM MET MET Receptor Fosgo_AM->MET Positively Modulates HGF HGF HGF->MET Binds PI3K PI3K MET->PI3K MAPK MAPK/ERK Pathway MET->MAPK AKT Akt PI3K->AKT Neuroprotection Neuroprotection & Synaptogenesis AKT->Neuroprotection MAPK->Neuroprotection CRISPR_Validation_Workflow start Start design_gRNA Design & Clone MET-targeting gRNAs start->design_gRNA lentivirus Produce Lentivirus design_gRNA->lentivirus transduce Transduce Neuronal Cells lentivirus->transduce select_clones Select & Expand Single-Cell Clones transduce->select_clones validate_ko Validate MET Knockout (Western Blot, Sequencing) select_clones->validate_ko treat_cells Treat Wild-Type & MET-KO Cells with this compound validate_ko->treat_cells assay Perform Functional Assays (pMET, Neurite Outgrowth) treat_cells->assay analyze Analyze & Compare Data assay->analyze conclusion Conclusion on MET Dependence analyze->conclusion

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Fosgonimeton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Fosgonimeton, a novel investigational compound. This document provides critical safety protocols and logistical information to ensure a secure laboratory environment and maintain research integrity.

This compound is a small molecule positive modulator of the HGF/MET system. Adherence to the following guidelines is imperative for personal safety and to prevent environmental contamination.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the primary defense against potential exposure to this compound. While specific occupational exposure limits have not been established, the following table summarizes the recommended PPE based on general laboratory safety principles for handling chemical compounds.

PPE CategoryMinimum RequirementSpecifications and Recommendations
Eye Protection Chemical safety goggles or a face shieldMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Inspect for tears or punctures before use and change frequently, especially after direct contact.
Body Protection Standard laboratory coatFor procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.
Respiratory Protection NIOSH-approved respiratorNecessary when working with the solid compound where dust generation is possible, or when preparing solutions outside of a ventilated enclosure. The specific type should be determined by a workplace safety professional based on a risk assessment.

Hazard Identification and Safety

This compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H311: Toxic in contact with skin

  • H314: Causes severe skin burns and eye damage

  • H411: Toxic to aquatic life with long lasting effects

Due to these significant hazards, meticulous adherence to safety protocols is crucial.

Handling and Storage

All handling of this compound should ideally be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation risk.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Exposure TypeProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Spill For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations for chemical waste. It should not be disposed of down the drain or in regular trash.

General Disposal Guidelines:

  • Segregation: Collect all waste materials containing this compound (e.g., unused compound, contaminated labware, gloves) in a clearly labeled, sealed, and appropriate waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Waste Characterization: The waste must be characterized as chemical waste. Consult your institution's hazardous waste management program for specific labeling and documentation requirements.

  • Decontamination of Labware: Glassware and equipment that have been in contact with this compound should be decontaminated by soaking in a suitable cleaning solution followed by thorough rinsing. The initial rinsate should be collected as hazardous waste.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.

Experimental Protocol: In Vitro Neuroprotection Assay

The following is a representative experimental protocol for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity in primary rat cortical neurons.

Methodology:

  • Primary Neuron Culture:

    • Isolate cortical neurons from rat embryos.

    • Plate the neurons in culture dishes and maintain in a suitable growth medium.

  • Aβ Preparation:

    • Prepare Aβ1-42 oligomers by incubating the peptide at 4°C for 24 hours.

  • Treatment:

    • After 7 days in vitro, treat the cortical neurons with various concentrations of this compound's active metabolite (fosgo-AM).

    • After 1 hour of pre-treatment with fosgo-AM, add the prepared Aβ1-42 oligomers to the culture medium.

  • Assessment of Neuronal Viability:

    • After 24 hours of Aβ exposure, assess neuronal viability using a standard assay (e.g., MTT assay or Live/Dead staining).

  • Analysis of Neurite Networks and Tau Hyperphosphorylation:

    • Fix the cells and perform immunocytochemistry to visualize neurites (e.g., using an antibody against β-III tubulin) and hyperphosphorylated tau (e.g., using an antibody against p-Tau).

    • Quantify neurite length and the intensity of p-Tau staining using imaging software.

  • Investigation of Intracellular Signaling:

    • To investigate the mechanism of action, analyze the activation of pro-survival pathways (e.g., ERK and AKT) and the activity of GSK3β using Western blotting or other immunoassays.

    • Assess mitochondrial oxidative stress and cytochrome c release to evaluate the effect on mitochondrial function.

Visualizations

Fosgonimeton_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Prep Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Weigh Weigh this compound in Chemical Fume Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Waste Collect Contaminated Waste (Gloves, Tips, Vials) Experiment->Collect_Waste Decontaminate Decontaminate Glassware Experiment->Decontaminate Segregate Segregate in Labeled Hazardous Waste Container Collect_Waste->Segregate Professional_Disposal Dispose via Licensed Contractor Segregate->Professional_Disposal Decontaminate->Segregate Spill Spill Occurs Spill_Response Follow Spill Procedure Spill->Spill_Response Exposure Personal Exposure Exposure_Response Follow Exposure Procedure Exposure->Exposure_Response

Caption: Procedural workflow for the safe handling of this compound.

HGF_MET_Signaling_Pathway This compound and the HGF/MET Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_cellular_response Cellular Response This compound This compound (Prodrug) Fosgo_AM Fosgo-AM (Active Metabolite) This compound->Fosgo_AM HGF HGF Fosgo_AM->HGF Positive Modulator MET MET Receptor HGF->MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Survival Neuronal Survival AKT->Survival Neuroprotection Neuroprotection AKT->Neuroprotection RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival ERK->Neuroprotection Tau Reduced Tau Hyperphosphorylation GSK3b->Tau

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.